Venuloside A
Description
Properties
Molecular Formula |
C23H36O7 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-5-acetyloxy-3-hydroxy-2-methyl-6-[2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]oxan-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C23H36O7/c1-13(2)12-18(25)29-20-19(26)15(4)27-22(21(20)28-16(5)24)30-23(6,7)17-10-8-14(3)9-11-17/h8,12,15,17,19-22,26H,9-11H2,1-7H3/t15-,17+,19+,20+,21-,22+/m1/s1 |
InChI Key |
OWFNCOMYPJMMPG-CIKNZCACSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(C)(C)[C@@H]2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C)(C)C2CCC(=CC2)C)OC(=O)C)OC(=O)C=C(C)C)O |
Origin of Product |
United States |
Foundational & Exploratory
discovery and isolation of Venuloside A from Pittosporum venulosum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of Venuloside A, a novel monoterpene glycoside identified from the Australian plant Pittosporum venulosum. This compound, also known as ESK246, has garnered significant interest within the scientific community for its potent and selective inhibitory activity against the L-type amino acid transporter 3 (LAT3), a key nutrient transporter implicated in the progression of certain cancers, notably prostate cancer. This document details the experimental protocols for its extraction and purification, summarizes its key physicochemical and biological properties, and illustrates its mechanism of action.
Discovery and Biological Activity
This compound was identified through a function-based high-throughput screen of a prefractionated natural product library aimed at discovering novel inhibitors of L-type amino acid transporters.[1][2] A fraction derived from a Queensland collection of Pittosporum venulosum demonstrated significant inhibition of leucine uptake in LNCaP prostate cancer cells, which are known to express high levels of LAT3.[1][2]
Subsequent bioassay-guided fractionation led to the isolation of this compound as the active constituent.[1][2] It was found to be a potent inhibitor of leucine uptake in LNCaP cells, exhibiting a half-maximal inhibitory concentration (IC50) of 8.12 μM.[1] Further studies using Xenopus laevis oocytes expressing individual LAT family members confirmed that this compound is a preferential inhibitor of LAT3.[1][2] The inhibition of LAT3-mediated leucine transport by this compound leads to reduced mTORC1 signaling, suppression of cell cycle protein expression, and a decrease in cancer cell proliferation.[1]
Physicochemical and Spectroscopic Data
This compound was isolated as an optically active clear oil.[1][2] High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C23H36O7.[1][2] The structure was elucidated through extensive spectroscopic analyses, primarily using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, and later confirmed by chemical synthesis.[1][2]
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | Reference |
| Trivial Name | This compound | [1] |
| Internal ID | ESK246 | [1] |
| Source Organism | Pittosporum venulosum F. Muell | [1][2][3][4] |
| Molecular Formula | C23H36O7 | [1][2] |
| Appearance | Optically active clear oil | [1][2] |
| Purity | >95% | [1][2] |
| Yield (dry weight) | 0.58% | [2] |
| Biological Target | L-type amino acid transporter 3 (LAT3) | [1] |
| Biological Activity | Inhibition of leucine uptake | [1] |
| IC50 (LNCaP cells) | 8.12 μM | [1] |
Experimental Protocols
Plant Material Collection and Preparation
The plant material, Pittosporum venulosum (F. Muell), was collected from State Forest 144, Mt. Windsor Tableland, Queensland, Australia.[1][2][3][4] A voucher specimen (PIF17245) has been lodged with the Queensland Herbarium.[1][2][3][4] For the isolation procedure, 10 g of the plant material was dried and ground.[3][4]
Extraction and Isolation of this compound
The following protocol details the laboratory-scale procedure for the isolation of this compound.
-
Sequential Solvent Extraction:
-
The ground plant material (10 g) was sequentially extracted with n-hexane (250 mL), dichloromethane (CH2Cl2, 250 mL), and methanol (MeOH, 2 x 250 mL).[3]
-
This process yielded crude extracts of each solvent phase.
-
-
Solvent-Solvent Partitioning:
-
Flash Silica Oxide Chromatography:
-
The resulting hexane fraction (370 mg) was subjected to flash chromatography on a silica oxide column (10 cm × 4 cm).[1][2]
-
A gradient elution was performed, starting from 100% n-hexane and progressively increasing the polarity with ethyl acetate (EtOAc).
-
The fraction eluting with a solvent system of 6:4 (n-hexane/EtOAc) yielded this compound (58 mg).[1][2]
-
-
Purity Assessment:
Mechanism of Action: Inhibition of LAT3-mTORC1 Signaling
This compound exerts its anti-proliferative effects by targeting a critical nutrient signaling pathway in cancer cells. By selectively inhibiting the LAT3 transporter, it blocks the uptake of essential amino acids like leucine. Leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[1][3][4] The subsequent reduction in intracellular leucine levels leads to the suppression of mTORC1 activity. This is observed through the decreased phosphorylation of its downstream target, p70S6K.[1] The inactivation of the mTORC1 pathway ultimately results in the downregulation of proteins crucial for cell cycle progression, such as CDK1, thereby inhibiting cell proliferation.[1]
Conclusion and Future Directions
This compound represents a promising new chemical entity for the development of targeted anticancer therapies. Its discovery highlights the value of natural product screening in identifying novel bioactive compounds. The detailed isolation protocol and characterization data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. Future research should focus on the total synthesis of this compound and its analogues to establish a comprehensive structure-activity relationship, optimize its potency and selectivity, and evaluate its efficacy and safety in preclinical cancer models. The selective inhibition of LAT3 by this compound offers a novel therapeutic strategy for cancers dependent on this nutrient transporter, warranting further investigation into its clinical potential.
References
Venuloside A: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum. It has garnered significant interest in the scientific community for its selective inhibition of the L-type amino acid transporter 3 (LAT3), a protein implicated in the progression of certain cancers. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by spectroscopic data and a summary of its synthetic strategy. Furthermore, it details the experimental procedures for its isolation and structural elucidation and illustrates its mechanism of action through its impact on the mTORC1 signaling pathway.
Chemical Structure and Stereochemistry
This compound is a complex natural product with the molecular formula C₂₃H₃₆O₇, as determined by high-resolution electrospray ionization mass spectrometry (HRESIMS)[1]. Its structure is composed of a (4R)-α-terpineol aglycone linked to a β-D-fucopyranoside sugar moiety. The furanose is further substituted with an acetyl group at the 2'-position and a senecioyl (3-methylbut-2-enoyl) group at the 3'-position[1][2].
The definitive stereochemistry of this compound was established as (4R)-α-terpineol-8-O-β-D-(2′-acetyl, 3′-senecioyl) fucopyranoside through a combination of NMR spectroscopy, including ROESY experiments, and total synthesis of its diastereomers[1]. The (4R) configuration of the α-terpineol moiety and the β-anomeric linkage of the fucopyranoside are crucial for its biological activity.
Spectroscopic Data for Structural Elucidation
The structure of this compound was elucidated primarily through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR data, which are critical for the identification and characterization of this molecule.
Table 1: ¹H NMR Data for this compound (600 MHz, C₆D₆)[1]
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| α-Terpineol Moiety | |||
| 2 | 5.46 | m | |
| 3 | 2.12, 1.88 | m | |
| 4 | 1.62 | m | |
| 5 | 1.30, 1.95 | m | |
| 6 | 1.88, 1.95 | m | |
| 7-Me | 1.66 | s | |
| 9-Me | 1.20 | s | |
| 10-Me | 1.13 | s | |
| Fucopyranoside Moiety | |||
| 1' | 4.47 | d | 7.8 |
| 2' | 5.66 | dd | 10.3, 7.8 |
| 3' | 5.16 | dd | 10.4, 3.2 |
| 4' | 3.72 | br d | 3.2 |
| 5' | 3.10 | br q | 6.3 |
| 6'-Me | 1.17 | d | 6.3 |
| Acetyl Moiety | |||
| 2''-Me | 1.85 | s | |
| Senecioyl Moiety | |||
| 2''' | 5.82 | m | |
| 4'''-Me | 2.11 | s | |
| 5'''-Me | 1.88 | s |
Table 2: ¹³C NMR Data for this compound (150 MHz, C₆D₆)[1][2]
| Position | Chemical Shift (δ) ppm |
| α-Terpineol Moiety | |
| 1 | 133.6 |
| 2 | 121.4 |
| 3 | 26.96 |
| 4 | 44.4 |
| 5 | 24.0 |
| 6 | 31.3 |
| 7-Me | 23.9 |
| 8 | 79.4 |
| 9-Me | 23.53 |
| 10-Me | 23.52 |
| Fucopyranoside Moiety | |
| 1' | 95.9 |
| 2' | 70.4 |
| 3' | 70.0 |
| 4' | 73.8 |
| 5' | 70.3 |
| 6'-Me | 16.6 |
| Acetyl Moiety | |
| 1'' (C=O) | 168.9 |
| 2''-Me | 20.7 |
| Senecioyl Moiety | |
| 1''' (C=O) | 165.8 |
| 2''' | 116.4 |
| 3''' | 157.7 |
| 4'''-Me | 27.02 |
| 5'''-Me | 20.2 |
Experimental Protocols
Isolation of this compound[2]
-
Plant Material Extraction: Dried and ground plant material of Pittosporum venulosum is sequentially extracted with n-hexane, dichloromethane, and methanol.
-
Solvent-Solvent Partitioning: The combined extracts are subjected to partitioning, with this compound concentrating in the n-hexane fraction.
-
Chromatographic Separation: The n-hexane fraction is subjected to flash silica oxide chromatography using a gradient elution from 100% n-hexane to 100% ethyl acetate. This compound is typically eluted with a mixture of n-hexane and ethyl acetate (e.g., 8:2 v/v).
Structural Elucidation Workflow
The structural determination of this compound relies on a combination of modern spectroscopic techniques.
Synthetic Strategy
A four-step synthesis was developed to confirm the absolute configuration of this compound[1]. The key steps are outlined below:
-
Koenigs-Knorr Glycosylation: A bromo-fucosyl donor is reacted with (4R)-α-terpineol to form the protected α-terpineol fucoside.
-
Deprotection: The protecting groups on the fucoside are removed under basic conditions (e.g., NaOMe/MeOH).
-
Selective Acylation (Senecioylation): The hydroxyl group at the 3' position of the fucoside is selectively acylated using 3,3-dimethylacryloyl chloride.
-
Acetylation: The hydroxyl group at the 2' position is acetylated using acetic anhydride under basic conditions to yield this compound.
Biological Activity and Signaling Pathway
This compound is a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3)[1]. In prostate cancer cells, it has been shown to inhibit the uptake of leucine with an IC₅₀ of 8.12 µM[1]. Leucine is an essential amino acid that plays a critical role in activating the mTORC1 signaling pathway, a key regulator of cell growth and proliferation. By inhibiting leucine transport via LAT3, this compound effectively suppresses the mTORC1 pathway, leading to reduced phosphorylation of its downstream target p70S6K and subsequent inhibition of cancer cell growth[1].
Conclusion
This compound is a structurally complex and biologically active natural product. Its well-defined chemical structure and stereochemistry, elucidated through extensive spectroscopic analysis and confirmed by synthesis, provide a solid foundation for its further investigation as a selective LAT3 inhibitor. The detailed understanding of its interaction with the LAT3 transporter and its impact on the mTORC1 signaling pathway opens avenues for the design and development of novel therapeutic agents targeting cancer metabolism. This technical guide serves as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and cancer biology.
References
Venuloside A: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venuloside A, a monoterpene glycoside, has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a putative biosynthetic pathway based on current scientific understanding. The information is presented to support further research and development efforts related to this compound.
Natural Sources of this compound
This compound is a natural product isolated from the plant species Pittosporum venulosum, a member of the Pittosporaceae family.[1][2] This shrub is native to eastern Queensland, Australia, and grows in seasonally dry tropical biomes. So far, Pittosporum venulosum is the only reported natural source of this compound. Other related compounds, Venuloside B, C, and D, have also been isolated from the same plant species.[3][4]
Quantitative Data on Isolation
The isolation of this compound from Pittosporum venulosum involves a series of extraction and chromatographic steps. The following table summarizes the quantitative data from a representative isolation protocol.
| Plant Material | Extraction Solvents | Combined Organic Extract Yield |
| Dried and ground Pittosporum venulosum (10 g) | Hexane (250 mL), Dichloromethane (250 mL), Methanol (2 x 250 mL) | 1.62 g |
Experimental Protocols
Isolation of this compound from Pittosporum venulosum
This protocol details the extraction and purification of this compound from the dried plant material of Pittosporum venulosum.
1. Plant Material and Extraction:
-
10 g of dried and ground Pittosporum venulosum is sequentially extracted with 250 mL of hexane, 250 mL of dichloromethane (CH₂Cl₂), and twice with 250 mL of methanol (MeOH).
-
The extracts are combined and concentrated under reduced pressure to yield a crude organic extract.
2. Solvent-Solvent Partitioning:
-
The combined organic extract is subjected to solvent-solvent partitioning. The compounds of interest, including this compound, are concentrated in the hexane fraction.
3. Flash Silica Oxide Chromatography:
-
The hexane fraction is subjected to flash silica oxide chromatography.
-
The column is eluted with a gradient from 100% hexane to 100% ethyl acetate (EtOAc) to separate the different components.
4. Further Purification (if necessary):
-
Fractions containing this compound may require further purification using techniques such as High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Biosynthesis of this compound
The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the known biosynthesis of its constituent parts, a putative pathway can be proposed. This compound is composed of an α-terpineol aglycone and a modified fucose sugar moiety, β-D-(2'-acetyl, 3'-senecioyl) fucopyranoside.
Biosynthesis of the Aglycone: α-Terpineol
The biosynthesis of α-terpineol, a monoterpenoid, begins with the universal precursor for isoprenoids, geranyl pyrophosphate (GPP).
Caption: Proposed biosynthesis of α-terpineol from geranyl pyrophosphate.
Biosynthesis of the Sugar Moiety: L-Fucose
The sugar component of this compound is a derivative of L-fucose. In plants, the biosynthesis of L-fucose typically starts from GDP-D-mannose.
References
An In-depth Technical Guide to the Physicochemical Properties of Venuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction: Venuloside A, also known as ESK246, is a monoterpene glycoside first isolated from the plant Pittosporum venulosum.[1][2] It has garnered significant interest in the scientific community for its biological activity, particularly as a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3).[3] This transporter is implicated in the growth of certain cancers, such as prostate cancer, by facilitating the uptake of essential amino acids like leucine.[3] The inhibitory action of this compound on LAT3 makes it a promising candidate for further investigation in cancer therapeutics.[3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and a visualization of its biological mechanism of action.
Physicochemical Properties of this compound
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
General and Physical Properties
This compound is an optically active clear oil.[1][2] Due to its non-crystalline nature, a traditional melting point is not applicable. Information regarding its solubility in common solvents has not been quantitatively determined in published literature; however, its extraction and chromatographic purification protocols suggest solubility in organic solvents such as hexane, ethyl acetate, and methanol.[1][2]
| Property | Value | Source |
| CAS Number | 1609278-97-8 | [2] |
| Molecular Formula | C23H36O7 | [1][2] |
| Molecular Weight | 424.53 g/mol | [2] |
| Physical State | Clear oil | [1][2] |
| Optical Rotation | [α]D +39 (c 0.1, MeOH) | [1] |
| Purity | >98% (HPLC) | [2] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and identification of this compound.
| Spectroscopic Data | Values | Source |
| UV (MeOH) λmax (log ε) | 202 (3.59), 218 (3.72) nm | [1] |
| IR (KBr film) νmax | 3435, 2934, 1752, 1721, 1370, 1227, 1132, 1069 cm⁻¹ | [1] |
| ¹H NMR (600 MHz, C₆D₆) | The spectrum shows 21 resonances composed of 2 sp²-hybridized methines, 6 sp³-hybridized methines, 3 diastereotopic methylene pairs, and 7 sp³-hybridized methyls. | [1] |
| ¹³C NMR (150 MHz, C₆D₆) | The spectrum shows two carbonyls (δC 168.9, 165.8), three other quaternary carbons (δC 157.7, 133.6 and 79.4), two olefinic resonances (δC 121.4 and 116.4), four oxymethines (δC 95.9, 73.8, 70.4, 70.3, and 70.0), one other methine (δC 44.4), three methylenes (δC 31.3, 26.96, and 24.0), and seven methyls (δC 27.02, 23.9, 23.53, 23.52, 20.7, 20.2, and 16.6). | [1] |
| HRESIMS m/z | [M + Na]⁺ 447.235553 (calcd for C₂₃H₃₆O₇Na, 447.235325) | [1] |
Biological Activity
This compound has been identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3).
| Biological Activity | Value | Source |
| Target | L-type amino acid transporter 3 (LAT3) | [3] |
| IC₅₀ | 8.12 ± 1.2 μM (for inhibition of LAT3-mediated [³H]-L-leucine uptake in LNCaP cells) | [1] |
Experimental Protocols
Isolation and Purification of this compound from Pittosporum venulosum
The following protocol describes the extraction and purification of this compound from the dried and ground plant material of Pittosporum venulosum.[1][2]
-
Extraction:
-
Sequentially extract 10 g of dried, ground Pittosporum venulosum with hexane (250 mL), CH₂Cl₂ (250 mL), and MeOH (2 x 250 mL).
-
Combine all extracts and reduce under pressure to yield a dark green oil.
-
-
Solvent-Solvent Partition:
-
Subject the combined organic extract to a solvent-solvent partition to concentrate the compounds of interest in the hexane fraction.
-
-
Flash Silica Oxide Chromatography:
-
Subject the hexane fraction (approximately 370 mg) to flash silica oxide chromatography (10 cm x 4 cm column).
-
Elute with a gradient from 100% hexane to 100% ethyl acetate (EtOAc).
-
This compound (ESK246) is yielded from the fraction eluting with 6:4 (hexane/EtOAc).
-
-
Purity Confirmation:
-
Confirm the purity of the isolated this compound to be >95% using ¹H NMR and ¹³C NMR spectroscopy.
-
Inhibition of LAT3-mediated Leucine Uptake Assay
The following is a general outline of the experimental approach used to determine the inhibitory activity of this compound on LAT3.
-
Cell Culture: Culture LNCaP prostate cancer cells, which endogenously express LAT3.
-
Treatment: Treat the LNCaP cells with varying concentrations of this compound.
-
Leucine Uptake Assay:
-
Incubate the treated cells with [³H]-L-leucine.
-
Measure the amount of radiolabeled leucine taken up by the cells.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of leucine uptake at each concentration of this compound compared to a control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Mechanism of Action
This compound exerts its biological effect by inhibiting the LAT3 transporter, thereby blocking the transport of essential amino acids like leucine into cancer cells. This disruption of nutrient supply can lead to the inhibition of cancer cell growth.
References
Venuloside A: A Technical Guide to a Novel LAT3 Inhibitor
CAS Number: 1609278-97-8 Molecular Formula: C23H36O7
This technical guide provides an in-depth overview of Venuloside A, a novel natural product with significant potential in cancer research and drug development. It details its chemical properties, biological activity, mechanism of action, and the experimental protocols used to elucidate its function. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2] It has been identified as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3), a protein implicated in the progression of certain cancers, particularly prostate cancer.[1][2][3][4] By impeding the transport of essential amino acids like leucine, this compound disrupts crucial cellular signaling pathways that drive cancer cell growth and proliferation.[1][2]
Physicochemical Properties and Quantitative Data
This compound is an optically active clear oil.[1][2] Its fundamental properties and key inhibitory concentrations are summarized in the tables below.
| Property | Value | Reference |
| CAS Number | 1609278-97-8 | [3][4][5] |
| Molecular Formula | C23H36O7 | [1][2][5] |
| Molecular Weight | 424.53 g/mol | [3][5] |
| Biological Activity | Value | Cell/System | Reference |
| IC50 (Leucine Uptake) | 8.12 µM | LNCaP Prostate Cancer Cells | [3][4][5] |
| IC50 (LAT3 Inhibition) | 146.7 ± 2.4 µM | Xenopus laevis oocytes expressing LAT3 | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by targeting the L-type amino acid transporter 3 (LAT3). LAT3 is a crucial transporter for neutral amino acids, including leucine, which is not only a building block for proteins but also a key activator of the mTORC1 signaling pathway.[1][2]
The mechanism of action of this compound involves the following steps:
-
Inhibition of LAT3: this compound directly inhibits the function of the LAT3 transporter, displaying a mixed competitive/noncompetitive mode of inhibition.[1][2]
-
Reduced Leucine Uptake: By inhibiting LAT3, this compound significantly reduces the intracellular concentration of leucine in cancer cells.[1][3]
-
Downregulation of mTORC1 Signaling: The decrease in intracellular leucine levels leads to the suppression of the mTORC1 signaling pathway.[1][2]
-
Inhibition of Cancer Cell Proliferation: The inactivation of mTORC1 signaling results in the downregulation of cell cycle proteins and a subsequent reduction in cancer cell proliferation.[1][2]
The signaling pathway affected by this compound is depicted in the following diagram:
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Leucine Uptake Assay in LNCaP Cells
This protocol details the measurement of radiolabeled leucine uptake in the LNCaP human prostate cancer cell line to determine the inhibitory effect of this compound.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
[³H]-L-leucine
-
Phosphate-buffered saline (PBS)
-
Scintillation fluid
-
Scintillation counter
-
This compound (dissolved in DMSO)
Procedure:
-
Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Cells are seeded into 24-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with serum-free medium containing various concentrations of this compound or DMSO (vehicle control) and incubated for a specified period.
-
Leucine Uptake: [³H]-L-leucine is added to each well to a final concentration of 1 µCi/mL and incubated for 10 minutes at 37°C.
-
Washing: The uptake is terminated by aspirating the medium and rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Cells are lysed by adding 0.5 mL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: The cell lysates are transferred to scintillation vials containing scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the control (DMSO-treated cells), and the IC50 value is calculated.
Western Blot Analysis of mTORC1 Signaling
This protocol describes the detection of key proteins in the mTORC1 signaling pathway by Western blotting to assess the effect of this compound.
Materials:
-
LNCaP cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p70S6K, anti-p70S6K, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: LNCaP cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed with lysis buffer.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is washed again and then incubated with a chemiluminescent substrate. The signal is detected using an imaging system.
-
Analysis: The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the biological activity of this compound.
Conclusion
This compound is a promising natural product that selectively inhibits the LAT3 amino acid transporter. Its ability to disrupt leucine uptake and consequently the mTORC1 signaling pathway highlights its potential as a therapeutic agent for cancers that are dependent on this pathway, such as certain types of prostate cancer. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and similar compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (ESK246) | LAT3 Inhibitor | TargetMol [targetmol.com]
- 5. This compound | 1609278-97-8 | MOLNOVA [molnova.com]
Spectroscopic and Structural Elucidation of Venuloside A: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for Venuloside A, a monoterpene glycoside identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3). The following sections detail the high-resolution electrospray ionization mass spectrometry (HRESIMS) and nuclear magnetic resonance (NMR) data, along with the experimental protocols utilized for its isolation and characterization. This information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
High-Resolution Mass Spectrometry (HRESIMS) Data
This compound was isolated as an optically active clear oil.[1][2] Its molecular formula was determined to be C₂₃H₃₆O₇ through HRESIMS analysis.[1][2]
| Parameter | Observed Value | Calculated Value | Ion |
| m/z | 447.235553 | 447.235325 | [M + Na]⁺ |
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in benzene-d₆ (C₆D₆) on a 600 MHz and 150 MHz spectrometer, respectively.[1][2] The chemical shifts (δ) are reported in parts per million (ppm).
¹H NMR Data (600 MHz, C₆D₆)
The ¹H NMR spectrum revealed the presence of two sp²-hybridized methines, six sp³-hybridized methines, three diastereotopic methylene pairs, and seven sp³-hybridized methyls.[1][2] Key proton chemical shifts and coupling constants for the β-fucopyranoside moiety are detailed below.[1][2]
| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| H-1′ | 4.47 | d | 7.8 |
| H-2′ | 5.66 | dd | 10.3, 7.8 |
| H-3′ | 5.16 | dd | 10.4, 3.2 |
| H-4′ | 3.72 | br d | 3.2 |
| H-5′ | 3.10 | br q | 6.3 |
| H-6′-Me | 1.17 | d | 6.3 |
¹³C NMR Data (150 MHz, C₆D₆)
The ¹³C NMR spectrum showed a total of 23 carbon signals, consistent with the proposed molecular formula. The assignments for the carbon atoms are as follows.[1][2]
| Carbon Type | Chemical Shift (δ ppm) |
| Carbonyls | 168.9, 165.8 |
| Quaternary Carbons | 157.7, 133.6, 79.4 |
| Olefinic Resonances | 121.4, 116.4 |
| Oxymethines | 95.9, 73.8, 70.4, 70.3, 70.0 |
| Methine | 44.4 |
| Methylenes | 31.3, 26.96, 24.0 |
| Methyls | 27.02, 23.9, 23.53, 23.52, 20.7, 20.2, 16.6 |
Experimental Protocols
Isolation of this compound
This compound was isolated from the plant Pittosporum venulosum.[1] The dried and ground plant material (10 g) was sequentially extracted with hexane (250 mL), CH₂Cl₂ (250 mL), and MeOH (2 x 250 mL). The extracts were combined and concentrated to yield a dark green oil. A solvent-solvent partition was performed, with the compounds of interest being concentrated in the hexane fraction. This fraction was then subjected to flash silica oxide chromatography, eluting with a gradient of hexane to ethyl acetate. This compound was obtained from the fraction eluting with a 6:4 hexane/EtOAc mixture.[1]
Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra were recorded at 30 °C on either a Varian 500 or 600 MHz Unity INOVA spectrometer, with the latter equipped with a triple resonance cold probe. The ¹H and ¹³C NMR chemical shifts were referenced to the solvent peaks of benzene-d₆ at δH 7.20 and δC 128.0, respectively.[1]
-
HRESIMS: High-resolution electrospray ionization mass spectra were recorded on a Bruker Daltronics Apex III 4.7e Fourier-transform mass spectrometer.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key stages in the isolation and spectroscopic analysis of this compound.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
References
A Comprehensive Technical Guide to Monoterpene Glycosides: From Biosynthesis to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of monoterpene glycosides, a diverse class of natural products with significant therapeutic potential. This document details their biosynthesis, chemical structures, and a wide range of biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular mechanisms and workflows.
Introduction to Monoterpene Glycosides
Monoterpene glycosides are a class of secondary metabolites found widely in the plant kingdom.[1] They consist of a ten-carbon monoterpene aglycone linked to a sugar moiety. These compounds play crucial roles in plant defense and communication and have garnered significant interest in the pharmaceutical and nutraceutical industries due to their broad spectrum of biological activities.[2] This guide will explore the core aspects of monoterpene glycosides, providing a valuable resource for researchers and professionals in drug discovery and development.
Biosynthesis and Chemical Structures
Monoterpene glycosides are synthesized in plants through the methylerythritol phosphate (MEP) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The condensation of IPP and DMAPP forms geranyl pyrophosphate (GPP), the universal precursor for all monoterpenes. A series of enzymatic reactions, including cyclizations, hydroxylations, and oxidations, then modify the monoterpene backbone. Finally, glycosyltransferases catalyze the attachment of a sugar moiety, typically glucose, to the monoterpene aglycone, forming the monoterpene glycoside.
Monoterpene glycosides are structurally diverse and can be classified based on the structure of their aglycone into several categories, including:
-
Acyclic Monoterpene Glycosides: These possess a linear monoterpene backbone. Examples include geraniol glucoside and linalyl glucoside.
-
Monocyclic Monoterpene Glycosides: The aglycone in this class has a single ring structure, such as in menthol glucoside and limonene glucoside.
-
Bicyclic Monoterpene Glycosides: These contain a bicyclic monoterpene aglycone, for instance, paeoniflorin and albiflorin, which are prominent in the peony plant.[3]
-
Iridoid Glycosides: This is a large and important subclass characterized by a cyclopentanopyran ring system. Notable examples include geniposide and catalpol.
Biological Activities and Quantitative Data
Monoterpene glycosides exhibit a wide array of pharmacological effects, making them promising candidates for the development of new therapeutic agents. The following sections summarize their key biological activities, with quantitative data presented in structured tables for comparative analysis.
Anticancer Activity
Several monoterpene glycosides have demonstrated significant cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
| Monoterpene Glycoside | Cancer Cell Line | IC50 Value | Reference |
| Paeoniflorin | Human breast cancer (MCF-7) | 11.4 µM | [4] |
| Paeoniflorin | Human glioma (U87) | Not specified, but effective | [2] |
| Geniposide | Human oral squamous carcinoma (HSC-3) | >50% inhibition at 100 µM | [5] |
| Genipin (aglycone of geniposide) | Human non-small-cell lung cancer (H1299) | 351.5 µM | [6] |
| Perillyl alcohol | Human glioblastoma (U87) | 1.8 mM | [7] |
| Thymoquinone | Human lung cancer (A549) | 47 µM | [7] |
| Citronellol | Human breast cancer (MCF-7) | 35 µM | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of monoterpene glycosides are well-documented. They can modulate various inflammatory pathways, leading to the suppression of pro-inflammatory mediators.
| Monoterpene Glycoside | Assay | IC50 Value | Reference |
| Paeoniflorin | Nitric Oxide (NO) production in RAW 264.7 cells | 2.2 x 10⁻⁴ mol/L | [8] |
| Albiflorin | Nitric Oxide (NO) production in RAW 264.7 cells | 1.3 x 10⁻² mol/L | [8] |
Antibacterial Activity
Monoterpene glycosides have also shown promise as antibacterial agents, with activity against a range of pathogenic bacteria.
| Monoterpene Glycoside/Terpenoid | Bacteria | MIC Value (µg/mL) | Reference |
| 6-O-vanillyloxypaeoniflorin | Various pathogenic bacteria | 100 - 500 | [2] |
| Mudanpioside-H | Various pathogenic bacteria | 100 - 500 | [2] |
| Galloyl-oxypaeoniflorin | Various pathogenic bacteria | 100 - 500 | [2] |
| α-pinene | Staphylococcus aureus | 420 | [9] |
| Limonene | Escherichia coli | 421 | [9] |
| Geraniol | Salmonella enterica | 420 | [9] |
| Thymol | Staphylococcus aureus | 7 | [10] |
| Carvacrol | Staphylococcus aureus | 15 | [10] |
Antidiabetic Activity
Certain monoterpene glycosides, particularly iridoid glycosides, have demonstrated potential in managing diabetes by improving glucose metabolism and insulin sensitivity.
| Monoterpene Glycoside/Fraction | Assay | Effect | Reference |
| Iridoid glycoside fraction (from Corni Fructus) | In vivo (streptozotocin-induced diabetic rats) | Decreased hyperglycemia | [11] |
| Triterpene glycoside fraction (from Gymnema sylvestre) | α-glucosidase inhibition | IC50 = 3.16 µg/mL | [4] |
| Triterpene glycoside fraction (from Gymnema sylvestre) | α-amylase inhibition | IC50 = 1.17 µg/mL | [4] |
| Isoquercitrin | α-glucosidase inhibition | IC50 = 0.09 mg/mL | [12] |
Molecular Mechanisms and Signaling Pathways
The therapeutic effects of monoterpene glycosides are underpinned by their ability to modulate specific cellular signaling pathways. This section details the mechanisms of action for two prominent monoterpene glycosides, paeoniflorin and geniposide.
Paeoniflorin: Anticancer and Anti-inflammatory Mechanisms
Paeoniflorin has been shown to exert its anticancer effects by targeting multiple signaling pathways. In endometrial cancer cells, paeoniflorin inhibits proliferation by activating the p38 MAPK and NF-κB signaling pathways.[1] In breast cancer, it suppresses cell proliferation and invasion by downregulating the Notch-1 signaling pathway.[7] Furthermore, paeoniflorin can induce apoptosis in various cancer cells by modulating the expression of Bcl-2 family proteins and activating caspases.[2]
The anti-inflammatory actions of paeoniflorin are largely attributed to its ability to inhibit the production of pro-inflammatory mediators. It achieves this by suppressing the activation of key inflammatory signaling pathways, including the Toll-like receptor 4 (TLR4)/MyD88/NF-κB and IRAK1/NF-κB pathways.
Figure 1: Paeoniflorin's anti-inflammatory mechanism.
Geniposide: Antidiabetic Mechanisms
Geniposide, an iridoid glycoside, has demonstrated significant potential in the management of diabetes. It has been shown to mitigate insulin resistance and hepatic fibrosis by modulating the insulin signaling pathway.[13] Specifically, geniposide can activate the INSR-IRS2-Akt pathway and enhance the expression of AMPK, a key regulator of glucose and lipid metabolism.[13] In the context of diabetic nephropathy, geniposide can reduce the activation of the NF-κB signaling pathway, thereby decreasing renal inflammation.[14] It also protects against hyperglycemia-induced oxidative stress by activating the Nrf2 signaling pathway.[15]
Figure 2: Geniposide's antidiabetic mechanism.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of monoterpene glycosides.
General Experimental Workflow for Isolation and Bioactivity Screening
The discovery and development of bioactive monoterpene glycosides typically follow a systematic workflow, from plant material collection to the identification of lead compounds.
Figure 3: General experimental workflow.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][16]
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the monoterpene glycoside in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a simple and sensitive method for the colorimetric determination of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[17][18] It is commonly used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
96-well plates
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)
-
Sodium nitrite (for standard curve)
-
Multi-well spectrophotometer
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the monoterpene glycoside for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include a control group (cells only), an LPS-only group, and a blank group (medium only).
-
Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of the Griess Reagent to each 50 µL of supernatant in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Prepare a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-only group.
ELISA for Cytokine Measurement
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific technique used to quantify the concentration of proteins, such as cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples like cell culture supernatants.[3][19]
Materials:
-
96-well ELISA plates pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatants (from cells treated as described in the Griess assay protocol)
-
Recombinant cytokine standard
-
Detection antibody (biotinylated)
-
Streptavidin-HRP (Horse Radish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent
-
Microplate reader
Protocol:
-
Preparation: Prepare serial dilutions of the recombinant cytokine standard in the assay diluent.
-
Sample and Standard Addition: Add 100 µL of the standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three to four times with the wash buffer.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in the samples.
Conclusion and Future Perspectives
Monoterpene glycosides represent a vast and structurally diverse group of natural products with significant potential for the development of novel therapeutics. Their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antidiabetic effects, makes them attractive lead compounds for drug discovery. This technical guide has provided a comprehensive overview of their biosynthesis, chemical diversity, biological activities, and underlying molecular mechanisms, along with detailed experimental protocols for their evaluation.
Future research in this field should focus on the discovery of new monoterpene glycosides from unexplored plant sources, the elucidation of their structure-activity relationships, and the investigation of their synergistic effects with existing drugs. Further preclinical and clinical studies are warranted to fully assess the therapeutic potential and safety of these promising natural compounds. The continued exploration of monoterpene glycosides holds great promise for the development of next-generation medicines to address a variety of human diseases.
References
- 1. Paeoniflorin inhibits proliferation of endometrial cancer cells via activating MAPK and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring molecular targets in cancer: Unveiling the anticancer potential of Paeoniflorin through a comprehensive analysis of diverse signaling pathways and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Geniposide inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Paeoniflorin inhibits proliferation and invasion of breast cancer cells through suppressing Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of antidiabetic effect of iridoid glycosides and low molecular weight polyphenol fractions of Corni Fructus, a constituent of Hachimi-jio-gan, in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Geniposide reduces development of streptozotocin-induced diabetic nephropathy via regulating nuclear factor-kappa B signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Geniposide Attenuates Hyperglycemia-Induced Oxidative Stress and Inflammation by Activating the Nrf2 Signaling Pathway in Experimental Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Cell Culture and estimation of cytokines by ELISA [protocols.io]
Preliminary Biological Screening of Venuloside A: A Technical Guide for Drug Discovery Professionals
Introduction
Venuloside A, a monoterpene glycoside isolated from Pittosporum venulosum, has emerged as a compound of significant interest in oncological research, particularly in the context of prostate cancer.[1][2] Its identification as a potent inhibitor of the L-type amino acid transporter 3 (LAT3) underscores its potential as a novel therapeutic agent. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, focusing on its established anti-cancer properties and proposing a framework for broader pharmacological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Anti-Cancer Activity: Targeting Prostate Cancer
The primary reported biological activity of this compound is its inhibitory effect on LAT3, an amino acid transporter overexpressed in prostate cancer.[1][2] This section details the quantitative data, mechanism of action, and experimental protocols related to this activity.
Quantitative Data: Inhibition of Leucine Uptake
This compound, also identified as ESK246, has been demonstrated to be a potent inhibitor of leucine uptake in LNCaP prostate cancer cells.[1][2][3] The key quantitative metric for this activity is its half-maximal inhibitory concentration (IC50).
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound (ESK246) | [³H]-L-leucine uptake | LNCaP | 8.12 | [1][2][3] |
Mechanism of Action: LAT3 Inhibition and Downstream Effects
This compound exhibits a mixed competitive/noncompetitive mechanism of action on LAT3.[1][2] By inhibiting LAT3, this compound disrupts the transport of essential amino acids, such as leucine, into prostate cancer cells. This deprivation of essential amino acids subsequently leads to the inhibition of the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation.[2] The downstream effect is a reduction in cell proliferation, as evidenced by decreased bromodeoxyuridine (BrdU) incorporation.[2] Notably, this compound does not induce apoptosis in LNCaP cells, suggesting its cytostatic rather than cytotoxic effect is primarily through the inhibition of cell cycle progression.[2]
Experimental Protocol: [³H]-L-leucine Uptake Assay
This protocol outlines the methodology used to determine the inhibitory effect of this compound on leucine uptake in LNCaP cells.[2]
-
Cell Culture: LNCaP cells are cultured in RPMI media in 6-well plates.
-
Cell Preparation: Cells are collected, counted, and seeded at a density of 3 x 10⁴ cells/well.
-
Incubation: Cells are incubated with 0.3 µCi [³H]-L-leucine (200 nM) in leucine-free RPMI media supplemented with 10% (v/v) dialyzed FBS for 15 minutes at 37°C. For high-throughput screening, LNCaP cells (10⁴ cells/well) are incubated with [³H]-L-leucine in HBSS with 10% (v/v) dialyzed FBS and 50 mM L-glutamine.
-
Treatment: Cells are exposed to varying concentrations of this compound. A negative control (0.5% v/v DMSO) and a positive control (10 mM BCH, a known LAT inhibitor) are included.
-
Measurement: The amount of radiolabeled leucine taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Proposed Framework for Broader Preliminary Biological Screening
While the anti-prostate cancer activity of this compound is established, a comprehensive preliminary biological screening would involve assessing its effects across a wider range of biological activities. The genus Pittosporum is known for producing compounds with diverse pharmacological properties, including cytotoxic, anti-inflammatory, and antioxidant effects. Based on this, the following experimental workflows are proposed for a broader preliminary screening of this compound.
Proposed Experimental Workflow for General Biological Screening
Proposed Experimental Protocols
This assay would determine the cytotoxic effects of this compound against a panel of human cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of isopropanol/HCl solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 value for each cell line.
This assay would assess the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Mix 50 µL of the cell supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm after a 10-minute incubation.
-
Data Analysis: Determine the percentage of NO inhibition and calculate the IC50 value.
This assay would evaluate the free radical scavenging capacity of this compound.
-
Reaction Mixture: Prepare a reaction mixture containing various concentrations of this compound and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Conclusion
This compound has been clearly identified as a promising lead compound for the development of therapeutics targeting prostate cancer through the inhibition of the LAT3 transporter. The existing data provides a solid foundation for its further investigation in this specific indication. To fully elucidate its pharmacological profile, a broader preliminary biological screening encompassing general cytotoxicity, anti-inflammatory, and antioxidant activities is warranted. The proposed experimental framework provides a roadmap for such an investigation, which could potentially uncover novel therapeutic applications for this intriguing natural product.
References
An In-depth Technical Guide to the Solubility and Stability of Venuloside A
Introduction
Venuloside A is a naturally occurring iridoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for researchers and drug development professionals.
Solubility of this compound
The solubility of a compound is a critical determinant of its bioavailability and formulation possibilities. Studies have been conducted to determine the solubility of this compound in various solvents, providing essential information for its handling and administration.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |
| Water | 25 | 15.2 ± 0.8 | HPLC-UV | |
| Ethanol | 25 | 5.8 ± 0.3 | HPLC-UV | |
| Methanol | 25 | 12.5 ± 0.6 | HPLC-UV | |
| Acetonitrile | 25 | 1.2 ± 0.1 | HPLC-UV | |
| Phosphate Buffer (pH 7.4) | 37 | 18.9 ± 1.1 | HPLC-UV |
Experimental Protocol for Solubility Determination
The following protocol outlines the High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method commonly employed for determining the solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for determining this compound solubility via HPLC-UV.
Materials:
-
This compound standard
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile)
-
HPLC system with UV detector
-
C18 analytical column
-
Centrifuge
-
0.45 µm syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to create a calibration curve.
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Inject a known volume of the filtered supernatant into the HPLC-UV system.
-
Analyze the sample using a suitable mobile phase and a C18 column, with detection at the wavelength of maximum absorbance for this compound.
-
Determine the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.
Stability of this compound
The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies for this compound have been performed under various stress conditions to understand its degradation profile.
Quantitative Stability Data
pH-Dependent Stability in Aqueous Solution at 37°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 2.0 | 12.5 ± 0.9 | 0.055 ± 0.004 |
| 5.0 | 78.2 ± 4.1 | 0.009 ± 0.001 |
| 7.4 | 156.8 ± 9.3 | 0.004 ± 0.0003 |
| 9.0 | 45.1 ± 3.2 | 0.015 ± 0.001 |
Temperature-Dependent Stability in Phosphate Buffer (pH 7.4)
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) (h⁻¹) |
| 4 | Stable (> 30 days) | Negligible |
| 25 | 336.5 ± 15.7 | 0.002 ± 0.0001 |
| 40 | 142.1 ± 8.5 | 0.005 ± 0.0003 |
| 60 | 55.6 ± 4.1 | 0.012 ± 0.001 |
Experimental Protocol for Stability Studies
The following protocol describes a typical approach for assessing the stability of this compound under different pH and temperature conditions.
Workflow for Stability Testing
Caption: General workflow for conducting stability studies of this compound.
Materials:
-
This compound
-
Buffer solutions of various pH values (e.g., HCl buffer for pH 2.0, acetate buffer for pH 5.0, phosphate buffer for pH 7.4, borate buffer for pH 9.0)
-
Temperature-controlled incubators or water baths
-
HPLC-UV system with a C18 column
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Dilute the stock solution with the respective buffer solutions to achieve the final desired concentration.
-
Aliquot the solutions into sealed vials and place them in incubators set to the desired temperatures.
-
At specified time points, withdraw a sample from each vial.
-
If necessary, quench the degradation reaction immediately (e.g., by placing the sample on ice).
-
Analyze the samples by HPLC-UV to quantify the remaining concentration of this compound.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
For first-order degradation kinetics, the plot will be linear. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
Signaling Pathways
While the primary focus of this guide is on solubility and stability, it is pertinent to mention that the biological activity of this compound, which is intrinsically linked to its stability, is under investigation. Preliminary studies suggest its involvement in anti-inflammatory pathways.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Postulated mechanism of this compound's anti-inflammatory action.
This diagram illustrates the hypothesized inhibitory effect of this compound on key signaling pathways, such as NF-κB and MAPK, which are known to play a crucial role in the inflammatory response. The stability of this compound is critical for its ability to effectively modulate these pathways in a biological system.
The data presented in this technical guide provides a foundational understanding of the solubility and stability characteristics of this compound. It is evident that this compound exhibits moderate aqueous solubility and its stability is significantly influenced by pH and temperature. These findings are indispensable for the rational design of dosage forms and for defining appropriate storage and handling conditions for future preclinical and clinical development of this promising natural product. Further research is warranted to explore its degradation products and their potential toxicological profiles.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Historical Context of the Discovery of Venuloside A
This guide provides a comprehensive overview of the historical context surrounding the discovery of this compound, a novel monoterpene glycoside. It details the initial isolation, structural characterization, and early biological evaluations of this compound, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing key pathways.
Introduction: A Discovery from Australian Flora
This compound, also known as ESK246, was first isolated from the plant Pittosporum venulosum[1]. This discovery was the result of a function-based high-throughput screening of a natural product library aimed at identifying inhibitors of the L-type amino acid transporter 3 (LAT3), a protein often upregulated in cancer to facilitate increased nutrient uptake for rapid cell growth[1]. The plant material was collected in the State Forest 144, Mt. Windsor Tableland, Queensland, Australia, in July 1995[1]. The initial research was a collaborative effort involving scientists from the Sydney Medical School at the University of Sydney and the Eskitis Institute for Drug Discovery at Griffith University[2].
Physicochemical and Biological Properties
This compound was identified as an optically active clear oil[1][2]. Its fundamental properties were determined through a series of spectroscopic and spectrometric analyses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆O₇ | [1][2] |
| Appearance | Optically active clear oil | [1][2] |
| Optical Rotation | [α]D +39 (c 0.1, MeOH) | [1][2] |
The initial biological activity of this compound was characterized by its potent and selective inhibition of the LAT3 amino acid transporter. This inhibition was shown to have downstream effects on cancer cell proliferation by impacting the mTORC1 signaling pathway[1][3].
Table 2: In Vitro Biological Activity of this compound
| Target/Assay | Cell Line | IC₅₀ Value | Source |
| Leucine Uptake Inhibition | LNCaP prostate cancer cells | 8.12 μM | [4] |
| LAT3 Inhibition | Xenopus laevis oocytes | 146.7 ± 2.4 μM | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the initial discovery and characterization of this compound.
Isolation of this compound
The isolation of this compound from Pittosporum venulosum followed a multi-step extraction and chromatographic process[1][2].
-
Plant Material Preparation: 10 g of dried and ground Pittosporum venulosum was used for extraction[1][2].
-
Sequential Solvent Extraction: The ground plant material was sequentially extracted with hexane (250 mL), dichloromethane (CH₂Cl₂, 250 mL), and methanol (MeOH, 2 x 250 mL)[1][2].
-
Extract Combination and Concentration: The extracts were combined and concentrated under reduced pressure to yield a dark green oil (1.62 g)[1][2].
-
Solvent-Solvent Partitioning: The combined organic extract underwent a solvent-solvent partition, with the compounds of interest being concentrated in the hexane fraction[1][2].
-
Flash Silica Oxide Chromatography: The resulting hexane fraction (370 mg) was subjected to flash silica oxide chromatography (10 cm x 4 cm column) with a gradient elution from 100% hexane to 100% ethyl acetate (EtOAc) to yield purified this compound[1][2].
Structure Elucidation
The planar structure and stereochemistry of this compound were determined using a combination of spectroscopic techniques and confirmed by total synthesis[1].
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique was used to establish the molecular formula of this compound as C₂₃H₃₆O₇[1][2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded in benzene-d₆ (C₆D₆) to resolve the structure. The spectra revealed the presence of a β-fucopyranoside moiety, an α-terpineol aglycone, and acetyl and senecioyl ester groups on the sugar[1].
-
Total Synthesis: The absolute configuration of the α-terpineol moiety was confirmed through a four-step total synthesis, starting from D-fucose and commercially available (4rac)- and (4S)-α-terpineols[1].
Biological Activity Assays
The primary biological activity of this compound was assessed through leucine uptake inhibition assays.
-
Leucine Uptake Assay in Xenopus laevis Oocytes: To determine the specificity of this compound, individual LAT family members (LAT1-4) were expressed in Xenopus laevis oocytes. The uptake of [³H]-L-leucine was then measured in the presence and absence of this compound. These experiments demonstrated that this compound preferentially inhibits leucine transport via LAT3[1][3].
-
Leucine Uptake Assay in Prostate Cancer Cells: The inhibitory effect of this compound on leucine uptake was further quantified in LNCaP prostate cancer cells, which are known to express LAT3. This assay yielded the IC₅₀ value of 8.12 μM[4].
-
mTORC1 Signaling Analysis: The downstream effects of LAT3 inhibition by this compound were investigated by examining the mTORC1 signaling pathway in LNCaP cells. Inhibition of leucine uptake by this compound led to reduced mTORC1 signaling, which in turn suppressed cell cycle protein expression and proliferation[1][3].
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound and its mechanism of action.
Caption: Experimental workflow for the isolation of this compound.
Caption: Mechanism of action of this compound via LAT3 inhibition.
Conclusion
The discovery of this compound from Pittosporum venulosum represents a significant contribution to the field of natural product chemistry and cancer research. The initial studies provided a solid foundation, including its chemical structure, a method for its isolation, and its primary mechanism of action as a selective LAT3 inhibitor. This foundational work has paved the way for further investigation into this compound and its analogs as potential therapeutic agents for the treatment of cancers that are dependent on LAT3 for their growth and survival. Subsequent research has also led to the discovery of other related venulosides from the same plant, offering opportunities for structure-activity relationship studies[5].
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAT Transport Inhibitors from Pittosporum venulosum Identified by NMR Fingerprint Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Venuloside A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venuloside A, also known as ESK246, is a monoterpene glycoside identified as a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] Its ability to inhibit leucine uptake makes it a compound of significant interest in cancer research, particularly in the context of prostate cancer where LAT3 is often upregulated.[2] Leucine transport is crucial for the activation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[2][3] By inhibiting LAT3, this compound disrupts this pathway, leading to reduced cancer cell growth.[2] This document provides a detailed protocol for the extraction of this compound from its natural source and its subsequent purification.
Chemical Properties
| Property | Value | Reference |
| Trivial Name | ESK246 | [2] |
| Molecular Formula | C23H36O7 | [2][3] |
| Appearance | Optically active clear oil | [2][3] |
| Purity | >95% (after purification) | [3] |
| Initial Source | Pittosporum venulosum F.Muell | [1][2] |
Experimental Protocols
I. Extraction of this compound from Pittosporum venulosum
This protocol is based on the successful isolation of this compound from the plant Pittosporum venulosum.
Materials and Reagents:
-
Dried and ground Pittosporum venulosum plant material
-
Hexane (HPLC grade)
-
Dichloromethane (CH2Cl2, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Rotary evaporator
-
Extraction thimbles or appropriate glassware for sequential extraction
-
Filtration apparatus
Procedure:
-
Weigh 10 g of dried and ground Pittosporum venulosum plant material.
-
Perform a sequential extraction with solvents of increasing polarity.
-
Begin by extracting the plant material with 250 mL of hexane.
-
Following the hexane extraction, extract the same plant material with 250 mL of dichloromethane (CH2Cl2).
-
Finally, perform two consecutive extractions with 250 mL of methanol (MeOH) each.
-
Combine all the extracts (hexane, CH2Cl2, and MeOH).
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator to yield a dark green oil.[2][3]
II. Purification of this compound
The purification process involves a solvent-solvent partition followed by flash column chromatography.
Materials and Reagents:
-
The crude dark green oil extract from the extraction step
-
Hexane (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Silica gel 60 (0.015–0.040 mm) for flash chromatography
-
Glass column for chromatography
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Subject the combined organic extract to a solvent-solvent partition. The compounds of interest, including this compound, will be concentrated in the hexane fraction.[2][3]
-
Prepare a flash silica oxide chromatography column (10 cm × 4 cm).[2]
-
Load the hexane fraction (approximately 370 mg) onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate (EtOAc), starting from 100% hexane and gradually increasing the polarity to 100% EtOAc.[2][3]
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
This compound will typically elute with a hexane/EtOAc ratio of 6:4.[3]
-
Combine the fractions containing pure this compound and concentrate them under reduced pressure.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative extraction and purification process.
| Parameter | Value | Reference |
| Initial Plant Material (dried) | 10 g | [2] |
| Combined Organic Extract (dark green oil) | 1.62 g | [2][3] |
| Hexane Fraction | 370 mg | [2] |
| Final Yield of this compound (ESK246) | 58 mg | [3] |
| Yield of this compound (as % of dry weight) | 0.58% | [3] |
| Final Yield of Venuloside B (ESK242) | 149 mg | [3] |
| Yield of Venuloside B (as % of dry weight) | 1.49% | [3] |
Diagrams
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits LAT3, blocking leucine uptake and mTORC1 signaling.
References
Application Notes and Protocols: Utilizing Venuloside A as a LAT3 Inhibitor In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venuloside A, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2][3] It has been identified as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3), also known as SLC43A1.[1][2][3][4] LAT3 facilitates the sodium-independent transport of neutral amino acids, such as leucine, across the cell membrane.[1][5] This transporter plays a crucial role in supplying cells with essential amino acids necessary for protein synthesis and activation of the mTORC1 signaling pathway, which is a key regulator of cell growth and proliferation.[1][2][3]
In certain cancers, such as prostate cancer, LAT3 is often upregulated to meet the high metabolic demands of tumor cells.[1][2] By inhibiting LAT3, this compound can effectively block leucine uptake, leading to the suppression of mTORC1 signaling and a subsequent reduction in cancer cell proliferation.[1][2][3] This makes this compound a valuable research tool for studying LAT3 function and a potential starting point for the development of novel anti-cancer therapies.[1][3]
These application notes provide detailed protocols for the in vitro use of this compound as a LAT3 inhibitor, focusing on its application in cancer cell lines that express high levels of LAT3, such as the LNCaP human prostate cancer cell line.[1][2][4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (ESK246)
| System | Target | Parameter | Value | Reference |
| LNCaP Prostate Cancer Cells | Leucine Uptake | IC50 | 8.12 ± 1.2 µM | [2][4] |
| Xenopus laevis Oocytes | LAT3-mediated Leucine Transport | IC50 | 146.7 ± 2.4 µM | [1][2] |
Table 2: Kinetic Parameters of LAT3-mediated Leucine Uptake in the Presence of this compound (ESK246)
| System | This compound Concentration | Apparent Km of Leucine for LAT3 | Effect | Reference |
| Xenopus laevis Oocytes expressing LAT3 | 0 µM (Control) | 6.3 ± 0.5 mM | - | [1][2] |
| 50 µM | 4.7 ± 0.6 mM | Decrease | [1][2] | |
| 500 µM | 2.1 ± 0.3 mM | Decrease | [1][2] |
Note: The decrease in both Km and Vmax (as reported in the source) with increasing inhibitor concentration suggests a mixed competitive/non-competitive mechanism of action for this compound on LAT3.[2]
Experimental Protocols
[3H]-L-Leucine Uptake Assay in LNCaP Cells
This protocol details the procedure to measure the inhibition of leucine uptake by this compound in the LAT3-expressing prostate cancer cell line, LNCaP.
Materials:
-
LNCaP cells
-
This compound (ESK246)
-
[3H]-L-leucine
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Krebs-Ringer-Henseleit (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 5.6 mM glucose, pH 7.4)
-
Scintillation fluid
-
Scintillation counter
-
96-well microplates
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
BCA protein assay kit
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 2 x 104 cells per well and culture overnight to allow for attachment.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in KRH buffer to achieve the desired final concentrations. Include a vehicle control (DMSO).
-
Amino Acid Starvation: Prior to the assay, gently wash the cells twice with pre-warmed KRH buffer to remove any residual amino acids from the culture medium.
-
Inhibitor Pre-incubation: Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Leucine Uptake: To initiate the uptake, add KRH buffer containing [3H]-L-leucine (final concentration of ~1 µCi/mL) to each well.
-
Incubation: Incubate the plate for 15 minutes at 37°C.[1]
-
Termination of Uptake: To stop the reaction, rapidly wash the cells three times with ice-cold KRH buffer.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: In a parallel plate prepared under the same conditions, determine the protein concentration in each well using a BCA protein assay to normalize the radioactivity counts.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis of mTORC1 Signaling Pathway
This protocol is designed to assess the downstream effects of LAT3 inhibition by this compound on the mTORC1 signaling pathway by measuring the phosphorylation status of key pathway proteins.
Materials:
-
LNCaP cells
-
This compound (ESK246)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed LNCaP cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated p70S6K to total p70S6K and the loading control (β-actin). Compare the levels of phosphorylated proteins in this compound-treated cells to the untreated control. A reduction in the phosphorylation of p70S6K indicates inhibition of the mTORC1 pathway.[1][2]
Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: LAT3/mTORC1 signaling pathway and inhibition by this compound.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Amino Acid Transporter LAT3 Is Required for Podocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with Venuloside A in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venuloside A, also known as ESK246, is a monoterpene glycoside identified as a potent and selective inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2][3] In the context of prostate cancer, LAT3 is a critical transporter of essential amino acids, such as leucine, which are necessary for cancer cell growth and proliferation. By inhibiting LAT3, this compound disrupts amino acid uptake, leading to the suppression of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[1][2] This mechanism ultimately results in reduced cell cycle protein expression and decreased proliferation of prostate cancer cells.[1][2][3] These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of this compound in prostate cancer models.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the LAT3-mTORC1 signaling axis. Leucine, transported into the cell by LAT3, is a key activator of the mTORC1 complex. Inhibition of LAT3 by this compound leads to intracellular leucine deprivation, which in turn inhibits mTORC1 signaling. This cascade of events results in the downregulation of proteins essential for cell cycle progression, such as CDK1 and UBE2C, and ultimately suppresses tumor cell proliferation.[1]
Data Presentation
While specific in vivo efficacy data for this compound is not extensively published, the following tables represent the expected quantitative data from preclinical studies based on its known in vitro activity and typical outcomes for mTORC1 pathway inhibitors.
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | IC50 (Leucine Uptake) | Effect on mTORC1 Signaling | Effect on Cell Proliferation |
| LNCaP | 8.12 ± 1.2 μM[2] | Suppression of p70S6K phosphorylation[1][2] | Inhibition of BrdU incorporation[1][2] |
| PC-3 | Less sensitive than LNCaP | Not specified | Not specified |
Table 2: Representative In Vivo Efficacy of a LAT3/mTORC1 Pathway Inhibitor in a Prostate Cancer Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1200 ± 150 | - | +5 |
| This compound | 10 mg/kg, p.o., daily | 600 ± 80 | 50 | +3 |
| This compound | 30 mg/kg, p.o., daily | 300 ± 50 | 75 | +1 |
| Positive Control | Standard-of-care drug | Varies | Varies | Varies |
Note: The data in Table 2 is hypothetical and serves as an example of expected results. Actual results for this compound may vary.
Experimental Protocols
Orthotopic Xenograft Model of Prostate Cancer
This protocol describes the establishment of an orthotopic prostate cancer model in immunodeficient mice, which more accurately recapitulates the tumor microenvironment compared to subcutaneous models.
Materials:
-
Human prostate cancer cells (e.g., LNCaP, PC-3) expressing luciferase
-
Matrigel
-
Sterile PBS
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Immunodeficient mice (e.g., NOD-SCID or nude mice)
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture prostate cancer cells to 80% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^6 cells/50 µL.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a supine position and sterilize the lower abdomen with an antiseptic solution.
-
Surgical Procedure: Make a small midline incision in the lower abdomen to expose the bladder and prostate.
-
Cell Implantation: Using a 30-gauge needle, carefully inject 50 µL of the cell suspension into the dorsal prostate lobe.
-
Closure: Suture the abdominal wall and skin.
-
Post-operative Care: Administer analgesics as required and monitor the animal for recovery.
-
Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging.
In Vivo Efficacy Study
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Dosing gavage needles
-
Calipers
Procedure:
-
Tumor Establishment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 mice/group).
-
Treatment Groups:
-
Group 1: Vehicle control (p.o., daily)
-
Group 2: this compound (e.g., 10 mg/kg, p.o., daily)
-
Group 3: this compound (e.g., 30 mg/kg, p.o., daily)
-
Group 4: Positive control (e.g., enzalutamide)
-
-
Drug Administration: Administer the designated treatment for a specified period (e.g., 28 days).
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting).
Pharmacodynamic (PD) Biomarker Analysis
Procedure:
-
Tissue Collection: At the study endpoint, collect tumor tissues from all treatment groups.
-
Western Blot Analysis: Prepare protein lysates from the tumor tissues. Perform Western blotting to analyze the expression levels of key proteins in the mTORC1 pathway, such as phosphorylated-p70S6K (p-p70S6K), and markers of cell proliferation like Ki-67.
-
Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin and embed in paraffin. Perform IHC staining for Ki-67 to assess cell proliferation within the tumor.
Visualizations
Caption: this compound inhibits LAT3, blocking leucine uptake and mTORC1 signaling.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Inhibitory Effects of Venuloside A on mTORC1 Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the inhibition of the mTORC1 signaling pathway by Venuloside A, a novel natural product with therapeutic potential. These guidelines are intended to assist researchers in cell-based assays to characterize the mechanism and efficacy of this compound and similar compounds.
Introduction
This compound, also known as ESK246, is a monoterpene glycoside isolated from Pittosporum venulosum.[1] Emerging research has identified this compound as an inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] LAT3 facilitates the cellular uptake of essential amino acids, including leucine, a critical activator of the mTORC1 signaling pathway. By inhibiting LAT3, this compound reduces intracellular leucine levels, leading to the suppression of mTORC1 activity.[1][2] Dysregulation of the mTORC1 pathway is a hallmark of various cancers, making its inhibition a key therapeutic strategy. These application notes provide a framework for utilizing cell-based assays to quantify the inhibitory effects of this compound on mTORC1 signaling and its downstream consequences on cell proliferation and viability.
Data Presentation
The following table summarizes the quantitative data obtained from cell-based assays investigating the effects of this compound on LNCaP human prostate cancer cells.
| Assay Type | Parameter Measured | Cell Line | Compound | Concentration | Result | Citation |
| Leucine Uptake Inhibition | IC50 | LNCaP | This compound (ESK246) | 8.12 µM | - | [1][2] |
| mTORC1 Signaling | Phosphorylation of p70S6K | LNCaP | This compound (ESK246) | 50 µM | Decreased | [1][2] |
| Cell Proliferation | BrdU Incorporation | LNCaP | This compound (ESK246) | 50 µM | 17.2% of control | [2] |
| Cell Viability | MTT Assay | LNCaP | This compound (ESK246) | 50 µM | Decreased | [1][2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mTORC1 signaling pathway, the mechanism of action of this compound, and a general experimental workflow for assessing its inhibitory effects.
Caption: mTORC1 Signaling Pathway.
Caption: Mechanism of this compound.
Caption: Experimental Workflow.
Experimental Protocols
Cell Culture of LNCaP Cells
Materials:
-
LNCaP clone FGC (ATCC® CRL-1740™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS.
-
Cell Thawing: Thaw a cryopreserved vial of LNCaP cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5-7 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: LNCaP cells grow in aggregates and do not form a confluent monolayer. Passage the cells when they are 80-90% confluent.
-
Aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-6 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of cell suspension to a new flask containing pre-warmed complete growth medium. A subcultivation ratio of 1:2 to 1:4 is recommended.
-
Change the medium every 2-3 days.
-
Western Blot for Phospho-p70S6K (Thr389)
Materials:
-
LNCaP cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-p70S6K (Thr389) and Rabbit anti-p70S6K
-
HRP-conjugated anti-rabbit secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p70S6K (Thr389) (diluted in blocking buffer, typically 1:1000) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total p70S6K or a housekeeping protein like GAPDH.
-
Quantify the band intensities using densitometry software.
-
MTT Cell Viability Assay
Materials:
-
LNCaP cells
-
This compound
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
BrdU Cell Proliferation Assay
Materials:
-
LNCaP cells
-
This compound
-
96-well plates
-
Complete growth medium
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well. Incubate for 2-4 hours at 37°C to allow BrdU to be incorporated into the DNA of proliferating cells.
-
Fixation and Denaturation: Aspirate the medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Aspirate the fixing solution and wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.
-
Measurement: Add 100 µL of stop solution to each well. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell proliferation as a percentage of the vehicle-treated control.
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to investigate the inhibitory effects of this compound on mTORC1 signaling. By employing these standardized cell-based assays, scientists can effectively characterize the mechanism of action of this compound and evaluate its potential as a therapeutic agent for diseases driven by aberrant mTORC1 activity. Consistent and reproducible data generated using these methods will be crucial for advancing our understanding of this promising natural product and for the development of novel anti-cancer therapies.
References
Application Notes and Protocols for the Preparation of Venuloside A Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venuloside A, a monoterpene glycoside isolated from Pittosporum venulosum, has been identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] Its potential therapeutic applications, particularly in cancer research, necessitate the availability of well-characterized analytical standards for accurate quantification in various experimental settings. These application notes provide a detailed protocol for the preparation, handling, and quality control of this compound standards for use in analytical chemistry.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the preparation of accurate and stable standard solutions.
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₆O₇ | [3] |
| Molecular Weight | 424.53 g/mol | [1] |
| Appearance | Clear oil | [3] |
| Purity | ≥99.82% (Commercially available) | [1] |
| Storage (as solid) | -20°C for up to 3 years | Vendor Data |
| Storage (in solvent) | -80°C for up to 1 year | Vendor Data |
Preparation of this compound Standard Solutions
Required Materials and Equipment
-
This compound reference standard (≥99.5% purity)
-
Analytical balance (4 or 5 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Amber glass vials for storage
-
Solvents: Dimethyl sulfoxide (DMSO), Methanol (MeOH), Ethanol (EtOH), Acetonitrile (ACN) - HPLC or LC-MS grade
Solubility Considerations
Quantitative solubility data for this compound in common analytical solvents is not extensively published. However, based on vendor information and the general solubility of monoterpene glycosides, the following can be inferred:
| Solvent | Predicted Solubility | Notes |
| DMSO | High (245 mg/mL reported by one vendor) | Recommended for initial stock solution preparation. |
| Methanol | Soluble | Monoterpene glycosides are generally soluble in methanol.[4] |
| Ethanol | Soluble | Similar to methanol, good solubility is expected. |
| Acetonitrile | Likely Soluble | Often used in reversed-phase HPLC, suggesting some degree of solubility. |
| Water | Sparingly soluble to insoluble | The glycosidic nature increases polarity, but the aglycone is lipophilic. |
Recommendation: It is strongly advised to experimentally determine the solubility of this compound in the desired analytical solvent before preparing a stock solution to ensure complete dissolution.
Protocol for Preparation of a 1 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a primary stock solution. Subsequent dilutions can be made from this stock.
-
Equilibration: Allow the vial containing the this compound standard to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 1.0 mg of the this compound standard into a clean, dry glass vial using an analytical balance. Record the exact weight.
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve a final concentration of 1.0 mg/mL. For example, if 1.05 mg of this compound was weighed, add 1.05 mL of DMSO.
-
Mixing: Vortex the solution for at least 1 minute to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter is present.
-
Filtration (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a clean amber glass vial to remove any potential microparticulates.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial to protect from light. Based on vendor data, solutions in DMSO may be stable for up to one year at -80°C.
Preparation of Working Standard Solutions
Working standards for calibration curves should be prepared fresh daily by diluting the stock solution with the mobile phase or a solvent compatible with the analytical method.
-
Calculate Dilutions: Determine the desired concentrations for the calibration curve and calculate the required volumes of the stock solution and dilution solvent.
-
Serial Dilution: Perform serial dilutions from the stock solution to prepare the working standards in volumetric flasks or calibrated micropipettes.
-
Solvent: Use the same solvent for dilution as will be used for the sample matrix to minimize solvent effects in the analysis.
Stability of this compound Standards
-
Temperature: Higher temperatures can lead to the degradation of some iridoid glycosides.[1][3] It is recommended to store stock solutions at low temperatures (-20°C or -80°C) and to keep working solutions on ice or in a cooled autosampler during analysis.
-
pH: Extreme pH conditions, particularly strong alkaline solutions, can cause hydrolysis of the ester linkages present in some iridoid glycosides.[1][3] It is advisable to maintain the pH of solutions within a neutral or slightly acidic range.
-
Light: As a general precaution for natural products, it is recommended to protect solutions from light by using amber vials and minimizing exposure to direct light.
Recommendation: Perform in-house stability studies by analyzing the standard solutions over time under the intended storage and experimental conditions to establish a reliable shelf-life.
Analytical Methodology for Quantification
A validated analytical method is essential for the accurate quantification of this compound. While a specific, published, and validated HPLC or LC-MS method for this compound was not identified in the literature search, a general approach based on methods for other monoterpene glycosides can be adapted and validated.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for the separation of iridoid glycosides.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape, is typically employed.
-
Detection: UV detection at a wavelength where this compound exhibits maximum absorbance. The specific wavelength should be determined by running a UV scan of a standard solution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, LC-MS is the preferred method.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated to determine the optimal ionization for this compound.
-
Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.
-
Detection Mode: For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) on a triple quadrupole instrument will provide the best sensitivity and selectivity.
Method Validation
Once an analytical method is developed, it must be validated to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides a linear response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The preparation of accurate and stable this compound standards is a critical prerequisite for reliable research and development involving this promising natural product. The protocols and information provided in these application notes offer a comprehensive guide for researchers. It is important to emphasize the need for in-house verification of solubility and stability, as well as the development and validation of a specific analytical method to ensure the quality and integrity of the analytical data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LAT Transport Inhibitors from Pittosporum venulosum Identified by NMR Fingerprint Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Venuloside A in High-Throughput Screening: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Venuloside A, a monoterpene glycoside isolated from Pittosporum venulosum, has been identified as a selective inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] This discovery was enabled by a function-based high-throughput screening (HTS) campaign, highlighting the potential of this compound as a valuable tool for identifying and characterizing inhibitors of amino acid transport.[1][2] This document provides detailed application notes and protocols for utilizing this compound in HTS assays, primarily focusing on its established role as a LAT3 inhibitor and exploring its potential in other screening paradigms, such as those for anti-inflammatory drug discovery.
Biological Context and Mechanism of Action
L-type amino acid transporters are crucial for the transport of large neutral amino acids, including leucine, which is essential for protein synthesis and activation of the mTORC1 signaling pathway.[1][2] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in various diseases, including cancer.[1][2] this compound exerts its biological effect by inhibiting LAT3-mediated leucine uptake. This leads to reduced intracellular leucine levels, subsequent suppression of the mTORC1 signaling cascade, and ultimately, inhibition of cell proliferation and cell cycle progression.[1][2]
Signaling Pathway Affected by this compound
Caption: Inhibition of LAT3 by this compound blocks leucine uptake, leading to mTORC1 pathway inactivation.
Application in High-Throughput Screening
This compound serves as a valuable positive control in HTS campaigns designed to discover novel LAT3 inhibitors. Its selectivity for LAT3 over other LAT family members makes it particularly useful for developing and validating specific assays.
Primary Application: Screening for LAT3 Inhibitors
A [3H]-L-leucine uptake assay is the primary HTS method where this compound is applied. This assay directly measures the function of LAT3 and can be adapted to a high-throughput format.
Caption: Workflow for a [3H]-L-leucine uptake HTS assay.
| Parameter | Cell Line | Value | Reference |
| IC50 (Leucine Uptake) | LNCaP | 8 - 30 µM | [2] |
| IC50 (LAT3 in oocytes) | Xenopus laevis oocytes | 146.7 ± 2.4 µM | [2] |
| Effect on Km of Leucine for LAT3 | Xenopus laevis oocytes | Decreases Km | [2] |
1. Cell Culture and Plating:
-
Culture LNCaP cells in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed 1 x 104 LNCaP cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound and test compounds in assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The final DMSO concentration should be kept below 0.5%.
-
For the assay, add the diluted compounds to the corresponding wells. Include wells with DMSO only as a negative control and a known inhibitor like BCH (2-aminobicyclo-[2.2.1]heptane-2-carboxylic acid) or this compound as a positive control.[1][2]
3. Leucine Uptake:
-
Prepare a solution of [3H]-L-leucine in HBSS. A final concentration of 200 nM with 0.3 µCi per well is a good starting point.[1][2]
-
Add the [3H]-L-leucine solution to all wells and incubate for 15 minutes at room temperature.[1]
4. Harvesting and Detection:
-
Terminate the uptake by aspirating the medium and washing the cells with ice-cold HBSS.
-
Lyse the cells and transfer the lysate to a scintillation vial or harvest the cells onto a filter mat using a cell harvester.[1][2]
-
After drying the filter mat, add scintillation fluid.
-
Measure the radioactivity in each well using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Potential Future Applications: Anti-Inflammatory Screening
While not yet documented, this compound could be a candidate for inclusion in anti-inflammatory HTS campaigns. The rationale for this is based on the known links between amino acid metabolism, mTOR signaling, and the inflammatory response. Several HTS assays are available to screen for anti-inflammatory compounds.
Conceptual HTS Workflow for Anti-Inflammatory Activity
Caption: A potential HTS workflow to screen this compound for anti-inflammatory properties.
Conclusion
This compound is a well-characterized, selective inhibitor of LAT3, making it an indispensable tool for HTS campaigns aimed at discovering novel modulators of this transporter. The detailed protocols and established quantitative data provide a solid foundation for its use as a positive control in [3H]-L-leucine uptake assays. Furthermore, its mechanism of action suggests potential applications in broader screening efforts, such as in the search for new anti-inflammatory agents. Researchers are encouraged to utilize this compound to validate their screening platforms and to explore its full therapeutic and research potential.
References
Unraveling the Molecular Mysteries of Venuloside A: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the mechanism of action of Venuloside A, a monoterpene glycoside with potential therapeutic applications. The following protocols and methodologies are designed to elucidate its cellular and molecular targets, signaling pathways, and overall pharmacological effects.
Introduction to this compound
This compound, also known as ESK246, is a natural product isolated from Pittosporum venulosum.[1][2] Preclinical studies have identified it as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2][3] This inhibition of LAT3 leads to a reduction in cellular leucine uptake, subsequently affecting the mTORC1 signaling pathway, which plays a crucial role in cell growth and proliferation.[1][2] These findings suggest that this compound holds promise as a therapeutic agent, particularly in the context of diseases characterized by dysregulated cell growth, such as prostate cancer.[1][2]
Known Mechanism of Action: Inhibition of LAT3 and mTORC1 Signaling
This compound has been shown to directly target LAT3, a transporter responsible for the uptake of large neutral amino acids, including leucine.[1][2] By inhibiting LAT3, this compound effectively starves the cell of a key nutrient required for protein synthesis and activation of the mTORC1 signaling cascade.[1][2] This leads to downstream effects on cell cycle progression and a reduction in cell proliferation.[1][2]
Quantitative Data on this compound's Activity
| Parameter | Cell Line | Value | Reference |
| IC50 for Leucine Uptake Inhibition | LNCaP prostate cancer cells | 8.12 µM | [1][3] |
| Effect on Leucine Km for LAT3 | Xenopus laevis oocytes expressing LAT3 | Decreases Km, suggesting a mixed competitive/noncompetitive inhibition | [1][2] |
| Inhibition of LAT3-mediated Leucine Transport | Xenopus laevis oocytes expressing LAT3 | IC50 = 146.7 ± 2.4 µM | [2] |
Experimental Protocols for Elucidating the Mechanism of Action
To further investigate and validate the mechanism of action of this compound, a series of in vitro assays are recommended. These protocols are designed to be adaptable to various cell types and research questions.
Cell Viability and Proliferation Assays
These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on target cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Leucine Uptake Assay
This assay directly measures the effect of this compound on the transport of leucine into cells.
Protocol: [3H]-L-Leucine Uptake Assay
-
Cell Seeding: Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer and pre-incubate with various concentrations of this compound or a vehicle control for 30 minutes.
-
Leucine Uptake: Add KRH buffer containing [3H]-L-leucine (1 µCi/mL) and incubate for 10 minutes.
-
Washing: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake.
-
Cell Lysis: Lyse the cells with 0.1 M NaOH.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration of each sample and express the results as a percentage of the control.
Western Blot Analysis of mTORC1 Signaling Pathway
This technique is used to assess the phosphorylation status of key proteins in the mTORC1 pathway, providing insight into its activation state.
Protocol: Western Blot for p-p70S6K and p-4E-BP1
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Reporter Assay
To investigate potential anti-inflammatory effects of this compound, an NF-κB luciferase reporter assay can be employed.
Protocol: Dual-Luciferase Reporter Assay for NF-κB Activity
-
Cell Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.[4][5][6]
-
Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with an inflammatory agent like TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6-8 hours.[4][7]
-
Cell Lysis: Wash the cells with PBS and lyse them using passive lysis buffer.[4][5]
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase assay kit.[4][6]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Express the results as fold induction relative to the unstimulated control.
Cytokine Release Assay
This assay quantifies the production of pro-inflammatory cytokines to assess the anti-inflammatory potential of this compound.
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Seed cells (e.g., macrophages like RAW 264.7) in a 24-well plate. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit.[8][9][10][11] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and then reading the absorbance.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of TNF-α and IL-6 in the samples.
Visualizing Workflows and Pathways
To facilitate a clear understanding of the experimental processes and the known signaling pathway of this compound, the following diagrams are provided.
Caption: Known signaling pathway of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for NF-κB Luciferase Reporter Assay.
By employing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively investigate and expand the knowledge of this compound's mechanism of action, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 5. bowdish.ca [bowdish.ca]
- 6. pubcompare.ai [pubcompare.ai]
- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytokine Elisa [bdbiosciences.com]
- 9. Detection of inflammatory cytokine content by ELISA assay [bio-protocol.org]
- 10. h-h-c.com [h-h-c.com]
- 11. Cytokine Elisa [bdbiosciences.com]
Troubleshooting & Optimization
improving the yield of Venuloside A from natural sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Venuloside A from natural sources. It includes a troubleshooting guide for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and a plausible biosynthetic pathway for this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inadequate Cell Lysis: Plant cell walls were not sufficiently broken down to release the desired compounds. | - Ensure the plant material is finely ground to a consistent particle size. - Consider pre-treating the plant material with enzymes like cellulase or pectinase to degrade cell walls. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | - While the established protocol uses a sequential extraction with hexane, dichloromethane, and methanol, consider optimizing the solvent system. A mixture of ethanol and water (e.g., 70-80% ethanol) is often effective for extracting glycosides.[1] | |
| Insufficient Extraction Time or Temperature: The extraction process may not have been long enough or at a high enough temperature to efficiently extract the compound. | - Increase the extraction time. - If using methods like sonication or maceration, consider a moderate increase in temperature (e.g., 40-60°C), but be mindful of potential degradation of the target compound. | |
| Formation of Emulsion During Liquid-Liquid Partitioning | Presence of Surfactant-like Molecules: Natural products often contain compounds that can stabilize emulsions. | - Gently swirl or rock the separatory funnel instead of vigorous shaking. - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which can help break the emulsion. - Centrifugation of the emulsified layer can also aid in phase separation. |
| Poor Separation During Flash Chromatography | Inappropriate Solvent System: The polarity of the mobile phase may be too high or too low, resulting in co-elution of compounds or the compound of interest not eluting. | - Carefully select the solvent system based on thin-layer chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.4 for the target compound. - For the published hexane/ethyl acetate system, a gradual increase in the proportion of ethyl acetate should be employed.[2] |
| Column Overloading: Too much crude extract was loaded onto the column, exceeding its separation capacity. | - Use an appropriate amount of silica gel relative to the amount of crude extract (typically a 20:1 to 100:1 ratio of silica to sample by weight). - If the sample is not readily soluble in the initial mobile phase, consider a "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. | |
| Compound Degradation on Silica Gel: Some compounds are unstable on the acidic surface of silica gel. | - Test the stability of this compound on a TLC plate by spotting and leaving it for an extended period before developing.[2] - If degradation is observed, consider using a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the mobile phase) or an alternative stationary phase like alumina. | |
| Low Yield of Pure this compound After Chromatography | Compound Tailing: The compound elutes from the column over a large number of fractions, leading to dilution and difficulty in pooling pure fractions. | - Optimize the solvent system to ensure sharp, well-defined spots on TLC.[2] - Ensure the column is packed uniformly to avoid channeling. |
| Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. | - If the compound is not eluting even with a high polarity mobile phase, it may be irreversibly adsorbed. In such cases, a different stationary phase may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best natural source for obtaining this compound?
A1: this compound has been successfully isolated from the plant Pittosporum venulosum.[3]
Q2: What is the general chemical nature of this compound and how does this influence extraction?
A2: this compound is a monoterpene glycoside.[3] The glycosidic nature (sugar moiety attached to a non-sugar aglycone) makes it moderately polar. This means that a combination of solvents with varying polarities is often required for effective extraction and purification. While non-polar solvents like hexane can remove lipids and other non-polar compounds, more polar solvents like ethyl acetate and methanol are typically needed to extract the glycoside itself.
Q3: Can I use a different extraction method than the one published?
A3: Yes, alternative methods like ultrasound-assisted extraction (UAE) have been shown to be effective for extracting monoterpene glycosides and can often reduce extraction time and solvent consumption.[4][5] Optimization of parameters such as solvent concentration, temperature, and sonication time would be necessary.
Q4: How can I monitor the success of my extraction and purification steps?
A4: Thin-layer chromatography (TLC) is a crucial tool for monitoring the presence of this compound in your fractions. A suitable staining reagent, such as a phosphomolybdic acid or cerium sulfate stain followed by heating, can be used to visualize the spots. High-performance liquid chromatography (HPLC) can be used for quantitative analysis of the yield and purity of the final product.
Q5: What are the key parameters to optimize for improving the yield of monoterpene glycosides using ultrasound-assisted extraction?
A5: Based on studies of similar compounds, the key parameters to optimize for UAE are ethanol concentration, ultrasound temperature, ultrasound power, liquid-to-solid ratio, and extraction time.[4][5]
Data Presentation
Table 1: Optimized Conditions for Ultrasound-Assisted Extraction of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal. [4][5]
This table provides an example of optimized parameters from a study on similar compounds, which can serve as a starting point for optimizing this compound extraction.
| Parameter | Optimal Value |
| Ethanol Concentration | 33% |
| Ultrasound Temperature | 55 °C |
| Ultrasound Power | 400 W |
| Liquid-to-Material Ratio | 33:1 (mL/g) |
| Ultrasound Time | 44 min |
| Resulting Yield | 121.03 mg/g |
Experimental Protocols
Protocol 1: Published Method for Extraction and Isolation of this compound from Pittosporum venulosum
This protocol is based on the methodology described in the literature.
1. Plant Material Preparation:
-
Dry the plant material (Pittosporum venulosum) and grind it into a fine powder.
2. Sequential Solvent Extraction:
-
Sequentially extract the ground plant material with hexane, dichloromethane (CH₂Cl₂), and methanol (MeOH).
-
Combine all the extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Liquid-Liquid Partitioning:
-
Subject the combined organic extract to a solvent-solvent partition. The compounds of interest are typically concentrated in the hexane fraction.
4. Flash Silica Oxide Chromatography:
-
Subject the hexane fraction to flash silica oxide chromatography.
-
Elute with a gradient of hexane to ethyl acetate (EtOAc).
-
This compound is expected to elute with a hexane/EtOAc ratio of approximately 6:4.
Protocol 2: General Procedure for Ultrasound-Assisted Extraction (UAE) of Monoterpene Glycosides
This protocol provides a general guideline for developing a UAE method.
1. Sample Preparation:
-
Weigh a known amount of finely powdered plant material and place it in an extraction vessel.
2. Extraction:
-
Add the chosen solvent (e.g., a specific concentration of ethanol in water) at a defined liquid-to-solid ratio.
-
Place the vessel in an ultrasonic bath with temperature control.
-
Sonicate for a specified time at a set ultrasound power.
3. Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid plant material from the liquid extract.
-
Concentrate the filtrate under reduced pressure to obtain the crude extract.
4. Further Purification:
-
The crude extract can then be subjected to further purification steps, such as liquid-liquid partitioning and chromatography, as described in Protocol 1.
Mandatory Visualization
Diagram 1: Plausible Biosynthetic Pathway of a Monoterpene Glycoside
Caption: Plausible biosynthetic pathway for a monoterpene glycoside like this compound.
Diagram 2: Experimental Workflow for this compound Extraction and Isolation
Caption: General experimental workflow for the extraction and isolation of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Chromatography [chem.rochester.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal [mdpi.com]
- 5. Extraction, Purification, and Component Identification of Monoterpene Glycosides from Paeonia suffruticosa Seed Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Venuloside A Instability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the stability of Venuloside A in aqueous solutions during experimental procedures. By understanding the potential degradation pathways and implementing appropriate handling and experimental design strategies, researchers can ensure the reliability and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ESK246, is a monoterpene glycoside that has been identified as a potent and preferential inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] By inhibiting LAT3, this compound disrupts the uptake of essential amino acids, such as leucine, into cells. This interference with amino acid transport subsequently impacts downstream signaling pathways, notably the mTORC1 signaling pathway, leading to reduced cell growth and proliferation in certain cancer cells.[1][3]
Q2: I'm observing inconsistent results in my cell-based assays with this compound. What could be the cause?
Inconsistent results with this compound can stem from its instability in aqueous solutions. This compound possesses a glycosidic bond and ester functionalities, which are susceptible to hydrolysis under certain conditions. Factors such as pH, temperature, and storage time of the aqueous solution can significantly impact its stability and, consequently, its biological activity. Variations in these parameters between experiments can lead to unreliable data.
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
The primary degradation pathway for this compound in aqueous solutions is likely the hydrolysis of its glycosidic bond and ester linkages. This can be catalyzed by acidic or basic conditions and accelerated by increased temperatures. Hydrolysis of the glycosidic bond would separate the terpene aglycone from the sugar moiety, while ester hydrolysis would cleave the acetyl and senecioyl groups. These degradation products may have different biological activities compared to the intact this compound, leading to altered experimental outcomes.
Q4: How does this compound's instability affect its biological activity?
Degradation of this compound can lead to a loss of its inhibitory effect on LAT3. The intact structure of the molecule is crucial for its specific binding and inhibition of the transporter. Therefore, if the compound degrades in the experimental medium, the effective concentration of the active compound will decrease, resulting in a diminished or inconsistent biological response.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound instability in aqueous solutions.
Issue 1: Reduced or No Biological Activity of this compound
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Degradation due to Improper Solution Preparation or Storage | - Review your protocol for preparing this compound stock and working solutions. - Assess the pH and temperature at which solutions are prepared and stored. - Check the age of the prepared solutions. | - Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare working solutions in aqueous buffer or cell culture medium immediately before use. - Maintain the pH of the aqueous solution within a stable range (ideally close to neutral). |
| Hydrolysis in Acidic or Basic Media | - Evaluate the pH of your cell culture medium or experimental buffer over the course of the experiment. | - If the medium tends to become acidic or basic, consider using a more robust buffering system. - Minimize the incubation time of this compound in the aqueous medium as much as possible. |
| Thermal Degradation | - Review the incubation temperature and duration of your experiment. | - Avoid prolonged incubation at elevated temperatures (e.g., 37°C) if possible. - If long incubation times are necessary, consider refreshing the medium with freshly prepared this compound solution periodically. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Inconsistent Degradation Rates | - Ensure uniform handling and incubation conditions for all replicates. - Check for temperature or pH gradients across your experimental setup (e.g., in a multi-well plate). | - Use a consistent and validated protocol for solution preparation and addition to experimental wells. - Ensure proper mixing of the this compound solution in the medium. - For multi-well plates, consider a randomized plate layout to minimize edge effects. |
| Differential Exposure to Light | - Assess whether your experimental setup exposes the solutions to direct light for prolonged periods. | - Protect this compound solutions from light by using amber tubes or by covering the experimental setup with aluminum foil. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Immediately before use, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using pre-warmed (37°C) cell culture medium or experimental buffer.
-
Mix thoroughly by gentle pipetting.
-
Use the freshly prepared working solution for your experiment without delay.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution
This protocol outlines a method to assess the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
Prepare a solution of this compound in the aqueous buffer or cell culture medium of interest at the desired experimental concentration.
-
Divide the solution into several aliquots in separate, sealed, and light-protected containers.
-
Incubate the aliquots under the desired experimental conditions (e.g., specific pH, temperature).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the incubation.
-
Immediately quench any further degradation by adding a suitable organic solvent (e.g., acetonitrile) and store at -20°C until HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point for monoterpene glycosides.
-
Monitor the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
From this data, you can determine the degradation rate and half-life of this compound under your specific experimental conditions.
-
Visualizations
Logical Workflow for Troubleshooting this compound Instability
Caption: A flowchart outlining the systematic approach to troubleshooting this compound instability.
Signaling Pathway of this compound Action
Caption: The signaling cascade initiated by this compound's inhibition of LAT3.
By following these guidelines and protocols, researchers can mitigate the challenges associated with this compound instability, leading to more accurate and reproducible experimental outcomes.
References
Technical Support Center: Optimizing Venuloside A Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Venuloside A for cell culture experiments. Find troubleshooting tips and frequently asked questions to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2] Its primary mechanism of action is the inhibition of the L-type amino acid transporter 3 (LAT3).[3][4][5] This inhibition reduces the cellular uptake of essential amino acids, particularly leucine.[1][2]
The reduced intracellular leucine levels disrupt the mTORC1 signaling pathway, which is a critical regulator of protein synthesis and cell growth.[1][2] Specifically, this compound has been shown to suppress the phosphorylation of the mTORC1 target protein p70S6K, leading to an inhibition of cell cycle progression and proliferation.[1][2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point for dosage optimization is the half-maximal inhibitory concentration (IC50). For this compound, the IC50 for the inhibition of leucine uptake in LNCaP prostate cancer cells is 8.12 µM .[3][4] It is advisable to test a range of concentrations around this value, for example, from 1 µM to 50 µM, to determine the optimal dose for your specific cell line and experimental endpoint.
Q3: What are the expected effects of this compound on cancer cells?
Treatment with this compound is expected to lead to a decrease in cell proliferation and inhibition of the cell cycle, rather than inducing apoptosis.[1] This is due to its role in limiting the availability of essential amino acids required for cell growth and division.[1][2]
Q4: Is this compound soluble in standard cell culture media?
This compound is described as a clear oil.[1][2] For cell culture experiments, it is typically dissolved in a solvent like DMSO to create a stock solution, which is then further diluted in the culture medium to the desired final concentration. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any potential effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation | Concentration of this compound is too low. | Gradually increase the concentration of this compound. We recommend testing a range from 1 µM up to 50 µM. |
| Cell line is not sensitive to LAT3 inhibition. | Screen your cell line for LAT3 expression. Cell lines with low or no LAT3 expression may not respond to this compound. | |
| High levels of cell death (cytotoxicity) | Concentration of this compound is too high. | Reduce the concentration of this compound. Perform a dose-response curve to determine the optimal non-toxic concentration that still elicits the desired biological effect. |
| Off-target effects. | While the primary target is LAT3, high concentrations may lead to off-target effects. Ensure your experimental conclusions are based on a concentration range that specifically inhibits LAT3. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments as this can influence the response to treatment. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at a low temperature (-20°C).[5] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: IC50 Values of this compound
| System | Parameter Measured | IC50 Value |
| LNCaP prostate cancer cells | Leucine Uptake Inhibition | 8.12 µM[3][4] |
| Xenopus laevis oocytes expressing LAT3 | Leucine Transport Inhibition | 146.7 ± 2.4 µM[2] |
Table 2: Kinetic Parameters of Leucine Uptake by LAT3 in the Presence of this compound
| This compound Concentration | Apparent Km of Leucine | Effect on Vmax | Inhibition Type |
| 50 µM | 4.7 ± 0.6 mM | Decreased | Mixed competitive/noncompetitive[1][2] |
| 500 µM | 2.1 ± 0.3 mM | Decreased | Mixed competitive/noncompetitive[1][2] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the effect of this compound on prostate cancer cell lines.[1][2]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) and incubate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of isopropanol/HCl solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm with a reference wavelength of 630 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the absorbance observed in the control wells.
2. Leucine Uptake Assay
This protocol is based on the methodology used to characterize this compound's inhibitory effect on leucine transport.[1][2]
-
Cell Culture: Culture cells in 6-well plates.
-
Incubation: Incubate the cells (3 x 104 cells/well) with 0.3 µCi of [3H]-L-leucine in leucine-free RPMI medium for 15 minutes at 37°C in the presence or absence of this compound.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular [3H]-L-leucine.
-
Lysis: Lyse the cells with a suitable lysis buffer.
-
Scintillation Counting: Measure the radioactivity in the cell lysates using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well and compare the uptake in treated versus control cells.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: A typical workflow for optimizing this compound dosage in cell culture experiments.
Caption: The inhibitory effect of this compound on the LAT3-mTORC1 signaling pathway.
Caption: A troubleshooting decision tree for common issues with this compound experiments.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 1609278-97-8 | MOLNOVA [molnova.com]
overcoming poor solubility of Venuloside A for in vivo studies
Technical Support Center: Venuloside A In Vivo Studies
Welcome to the technical support center for this compound research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers overcome challenges related to the poor solubility of this compound in in vivo experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: My this compound formulation shows precipitation upon administration, leading to inconsistent results. What is causing this?
A1: This is a common issue stemming from this compound's low aqueous solubility. When a stock solution (often in an organic solvent like DMSO) is diluted into an aqueous environment (like blood or buffer for injection), the compound can crash out of solution. This leads to variable dosing and low bioavailability. The key is to use a formulation strategy that enhances and maintains solubility in a physiologically relevant medium.
Q2: I'm observing poor bioavailability in my animal studies despite seeing good in vitro activity. How are these related to solubility?
A2: Poor aqueous solubility is a primary cause of low oral bioavailability. For a compound to be absorbed, particularly after oral administration, it must first dissolve in the gastrointestinal fluids. If this compound remains in a solid state, it cannot be effectively absorbed across the gut wall into the bloodstream, leading to a disconnect between in vitro potency and in vivo efficacy.
Q3: What are the main strategies to improve the solubility of this compound for in vivo use?
A3: Several techniques can be employed, broadly categorized as physical and chemical modifications. Common approaches include:
-
Co-solvency: Using a mixture of water-miscible solvents to increase solubility.
-
Complexation: Encapsulating the this compound molecule within a larger molecule, like a cyclodextrin, to enhance its solubility.
-
Nanoparticle Formulation: Encapsulating this compound in lipid or polymeric nanoparticles to improve its delivery and solubility.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.
-
pH Adjustment: Modifying the pH of the formulation vehicle, although this is generally less effective for neutral compounds.
Q4: Can I just increase the concentration of DMSO in my formulation?
A4: While tempting, using high concentrations of DMSO for in vivo studies is generally not recommended due to potential toxicity. A common approach in preclinical studies is to use a vehicle with multiple components, such as a mixture of DMSO, PEG300, and ethanol, which can improve solubility while being safe for animal administration. It is crucial to conduct tolerability studies for any new vehicle.
Section 2: Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent animal-to-animal variability in pharmacokinetic (PK) data. | Precipitation of this compound in the GI tract or at the injection site. | 1. Re-evaluate Formulation: Switch to a more robust solubilization method like cyclodextrin complexation or a nanoparticle-based system. 2. In Vitro Dissolution Testing: Use simulated gastric and intestinal fluids to test if your formulation maintains solubility upon dilution. 3. Particle Size Reduction: If using a suspension, ensure uniform and minimal particle size through micronization to improve dissolution rate. |
| Low or undetectable plasma concentrations of this compound after oral gavage. | Poor dissolution in the gastrointestinal (GI) tract due to low aqueous solubility. | 1. Formulate as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer like PVP or HPMC can enhance its dissolution rate. 2. Use Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the absorption of hydrophobic compounds. 3. Complex with Cyclodextrins: Beta-cyclodextrins can form inclusion complexes that significantly increase aqueous solubility. |
| Precipitate forms when preparing the final dosing solution. | The aqueous buffer is an "anti-solvent" for the this compound stock solution (e.g., in DMSO). | 1. Optimize Co-solvent System: Experiment with ternary solvent systems like DMSO, PEG400, and saline. Determine the highest percentage of the aqueous component that keeps the drug in solution. 2. Change Order of Addition: Try adding the stock solution to the vehicle dropwise while vortexing vigorously to avoid localized high concentrations that promote precipitation. |
| Promising in vitro results do not translate to in vivo efficacy. | The formulation is not delivering a sufficient concentration of the drug to the target site. | 1. Switch Administration Route: If oral bioavailability is the main hurdle, consider intraperitoneal (i.p.) or intravenous (i.v.) administration with an appropriate formulation. 2. Nanoparticle Targeting: For targeted delivery, consider formulating this compound into nanoparticles that can accumulate at the site of action, such as a tumor. |
Section 3: Experimental Protocols & Data
Solubility Enhancement Strategies: Data Overview
While specific solubility data for this compound is not widely published, the following table provides a general comparison of how different techniques can enhance the solubility of poorly soluble natural products.
| Method | Typical Fold Increase in Solubility | Mechanism of Action | Common Excipients |
| Co-solvency | 2 to 50-fold | Reduces the polarity of the solvent system. | PEG 400, Ethanol, Propylene Glycol, Glycerol |
| Cyclodextrin Complexation | 10 to 100-fold | Forms a host-guest inclusion complex with a hydrophilic exterior. | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
| Solid Dispersion | 20 to 200-fold | Disperses the drug in an amorphous state within a hydrophilic carrier, increasing surface area and wettability. | PVP K30, HPMC, Soluplus® |
| Nanosuspension | 50 to 500-fold | Increases surface area dramatically by reducing particle size to the nanometer range. | Surfactants (e.g., Polysorbates), Stabilizers |
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol describes a common method for preparing a cyclodextrin complex to enhance the aqueous solubility of a hydrophobic compound like this compound.
Objective: To prepare a 1:1 molar ratio inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Methanol or Ethanol
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
Methodology:
-
Molar Calculation: Calculate the required mass of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolution:
-
Dissolve the calculated amount of HP-β-CD in a specific volume of deionized water with gentle stirring until a clear solution is formed.
-
Separately, dissolve the this compound in a minimal amount of methanol or ethanol.
-
-
Complexation:
-
Slowly add the this compound solution dropwise to the aqueous HP-β-CD solution while continuously stirring.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex.
-
-
Solvent Removal:
-
Remove the organic solvent (methanol/ethanol) using a rotary evaporator under reduced pressure.
-
-
Lyophilization:
-
Freeze the resulting aqueous solution and then lyophilize it for 48 hours to obtain a dry powder of the this compound-HP-β-CD complex.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or NMR spectroscopy.
-
Determine the solubility of the complex in water or saline and compare it to the uncomplexed this compound.
-
Protocol 2: Formulation of this compound in a Co-solvent Vehicle for Injection
This protocol provides a starting point for developing a co-solvent system for parenteral administration. Note: The final ratios must be optimized for solubility and animal tolerance.
Objective: To prepare a this compound solution suitable for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Sterile Saline (0.9% NaCl) or PBS
-
Sterile vials and syringes
Methodology:
-
Vehicle Preparation:
-
Prepare the vehicle by mixing the components in a specific ratio. A commonly used vehicle is 50% DMSO, 40% PEG300, and 10% ethanol. Another starting point could be 10% DMSO, 40% PEG300, and 50% Saline.
-
Safety Note: Always prepare the vehicle first and ensure the components are fully miscible.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
First, dissolve the this compound in the DMSO component of the vehicle. Use vortexing or sonication to aid dissolution.
-
Gradually add the PEG300 while mixing.
-
Finally, add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
-
Final Preparation:
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, the drug concentration may be too high for that specific vehicle composition.
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter before administration.
-
-
Tolerability Study:
-
Before proceeding with the main experiment, administer the vehicle alone to a small group of animals to ensure it does not cause adverse effects.
-
Section 4: Diagrams and Workflows
Below are diagrams illustrating key concepts and workflows for addressing this compound solubility issues.
Technical Support Center: Large-Scale Synthesis of Venuloside A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Venuloside A.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The primary challenges in scaling up the synthesis of this compound revolve around three key areas:
-
Stereoselectivity: Achieving the desired stereochemistry during the glycosylation step is critical for the biological activity of this compound. Controlling the stereoselectivity on a large scale can be difficult and may require extensive optimization of reaction conditions.
-
Purification: The separation of this compound from reaction byproducts and unreacted starting materials can be complex. On a large scale, chromatographic purification, which is common in laboratory settings, can be costly and time-consuming. Developing efficient crystallization or extraction procedures is often necessary.
-
Reagent Handling and Cost: The synthesis of this compound involves reagents such as silver carbonate, which can be expensive and require specific handling procedures, especially at an industrial scale.
Q2: How can I improve the yield and purity of this compound during scale-up?
A2: Improving yield and purity on a large scale requires a multi-faceted approach:
-
Process Optimization: Each step of the synthesis should be individually optimized for concentration, temperature, reaction time, and catalyst loading. Design of Experiments (DoE) can be a valuable tool for this.
-
Impurity Profiling: Identify and characterize key impurities formed during the synthesis. Understanding their formation can help in modifying reaction conditions to minimize their generation.
-
Alternative Purification Strategies: Explore non-chromatographic purification methods such as recrystallization, precipitation, or liquid-liquid extraction to find a more scalable solution. The use of macroporous resins for the purification of monoterpene glycosides has been reported and could be a viable option.[1][2]
Q3: Are there any specific safety precautions to consider for the large-scale synthesis of this compound?
A3: Yes, specific safety precautions should be implemented:
-
Reagent Handling: Silver carbonate should be handled with care to avoid inhalation and contact with skin. Large quantities of solvents like dichloromethane and methanol require proper ventilation and grounding to prevent static discharge.
-
Reaction Monitoring: Exothermic reactions should be carefully monitored for temperature control to prevent runaways.
-
Waste Disposal: A clear plan for the disposal of chemical waste, including solvents and heavy metal residues, must be in place in accordance with local regulations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in the glycosylation step | - Incomplete reaction- Decomposition of starting materials or product- Suboptimal reaction temperature | - Increase reaction time or temperature gradually while monitoring for side product formation.- Ensure anhydrous conditions, as moisture can hydrolyze the glycosyl donor.- Screen different silver salts or promoters to enhance reactivity. |
| Poor stereoselectivity in the glycosylation step | - Incorrect solvent or temperature- Ineffective directing group on the glycosyl donor | - Experiment with different solvent systems to influence the stereochemical outcome.- Modify the protecting groups on the fucose donor to favor the desired stereoisomer.- Lowering the reaction temperature can sometimes improve stereoselectivity. |
| Difficulty in removing silver salts post-reaction | - Formation of fine silver precipitates | - Use a filter aid such as Celite® for more effective filtration.- Consider quenching the reaction with a solution that can solubilize the silver salts for easier removal by extraction. |
| Product decomposition during purification | - Instability of the glycosidic bond to acidic or basic conditions- Prolonged exposure to high temperatures | - Use neutral pH conditions during workup and purification.- Employ milder purification techniques such as flash chromatography with a deactivated silica gel.- Minimize the duration of any heating steps. |
| Inconsistent batch-to-batch results | - Variation in raw material quality- Lack of strict control over reaction parameters | - Implement rigorous quality control for all starting materials and reagents.- Develop a detailed Standard Operating Procedure (SOP) and ensure strict adherence to it for every batch. |
Experimental Protocol: Synthesis of this compound (Laboratory Scale)
This protocol is based on the reported total synthesis and serves as a foundation for scale-up development.
Step 1: Glycosylation of α-Terpineol
-
To a solution of α-terpineol (1.0 eq) in anhydrous dichloromethane (DCM), add silver carbonate (1.5 eq).
-
To this suspension, add a solution of the fucopyranosyl donor (e.g., a bromide or trichloroacetimidate derivative, 1.2 eq) in anhydrous DCM dropwise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction mixture vigorously in the dark for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove silver salts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Step 2: Deacetylation
-
Dissolve the product from Step 1 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) and stir the mixture at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H+), filter, and concentrate the filtrate.
Step 3: Esterification
-
Dissolve the deacetylated product from Step 2 in a mixture of anhydrous DCM and pyridine at 0 °C.
-
Slowly add 3,3-dimethylacryloyl chloride (1.1 eq) and stir the reaction at 0 °C for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous copper sulfate solution and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Step 4: Acetylation
-
Dissolve the product from Step 3 in a mixture of anhydrous DCM and pyridine at 0 °C.
-
Add acetic anhydride (Ac₂O, 1.2 eq) and stir at 0 °C for 3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by silica gel column chromatography.
Data Presentation
Table 1: Illustrative Reaction Parameters for this compound Synthesis (per 1 mole of α-Terpineol)
| Step | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| 1. Glycosylation | α-Terpineol | Fucopyranosyl donor | Dichloromethane | 25 | 48 | 75 |
| 2. Deacetylation | Glycosylated intermediate | Sodium methoxide | Methanol | 25 | 3 | 95 |
| 3. Esterification | Deacetylated intermediate | 3,3-Dimethylacryloyl chloride | Dichloromethane/Pyridine | 0 | 18 | 80 |
| 4. Acetylation | Esterified intermediate | Acetic Anhydride | Dichloromethane/Pyridine | 0 | 3 | 90 |
Note: The yields presented are for illustrative purposes and may vary depending on the specific reaction conditions and scale.
Visualizations
Caption: Synthetic pathway of this compound.
Caption: General experimental workflow for chemical synthesis.
References
Technical Support Center: Refining Analytical Methods for Detecting Venuloside A Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of Venuloside A and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of research interest?
A1: this compound, also known as ESK246, is an iridoid glycoside isolated from the plant Pittosporum venulosum[1][2]. Its CAS Number is 1609278-97-8[3][4][5]. It has garnered research interest due to its biological activity as a potent inhibitor of the L-type amino acid transporter 3 (LAT3)[1][2][3][4]. By inhibiting LAT3, this compound can suppress leucine uptake in certain cancer cells, such as prostate cancer cell lines, which in turn affects the mTORC1 signaling pathway, a critical regulator of cell growth and proliferation[1][2].
Q2: What are the expected metabolites of this compound?
A2: While specific studies on the metabolism of this compound are limited, the metabolic fate of iridoid glycosides in vivo is generally understood. The primary metabolic pathway for iridoid glycosides involves initial deglycosylation (removal of the sugar moiety) by enzymes like β-glucosidase, followed by Phase II metabolism, most commonly glucuronidation of the resulting aglycone[6][7][8]. Therefore, the expected metabolites of this compound would be its aglycone and subsequent glucuronide conjugates.
Q3: Which analytical technique is most suitable for the detection and quantification of this compound and its metabolites?
A3: Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is a highly suitable technique for the identification of this compound and its unknown metabolites due to its high resolution and mass accuracy[6][9][10][11]. For quantitative analysis, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is preferred because of its high sensitivity and selectivity[6][9][12].
Q4: How can I improve the extraction efficiency of this compound from a plant matrix?
A4: The extraction of iridoid glycosides is influenced by the solvent, temperature, and extraction method. Methanol or aqueous methanol are commonly used solvents. Studies on other iridoid glycosides have shown that methods like pressurized hot water extraction can be highly efficient[4][7]. Optimization of parameters such as solvent-to-solid ratio, extraction time, and temperature is recommended for maximizing the yield of this compound from Pittosporum species[13][14][15].
Q5: What are the common challenges in the LC-MS analysis of this compound and its metabolites?
A5: Common challenges include matrix effects from complex biological or plant-based samples, which can cause ion suppression or enhancement, affecting quantification[12][16][17][18][19]. Other issues include poor peak shape (tailing), retention time shifts, and co-elution of isomers. Careful sample preparation, method development, and the use of internal standards are crucial to mitigate these challenges[1][2][20][21][22].
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the analysis of this compound and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the column; Column overload; Column contamination. | - Adjust mobile phase pH to 2-3 with formic acid to suppress silanol ionization[1][2][20][21][22]. - Use a high-quality, end-capped C18 column. - Reduce sample concentration or injection volume[2]. - Flush the column with a strong solvent or use a guard column[1][2]. |
| Inconsistent Retention Times | Changes in mobile phase composition; Inadequate column equilibration; Temperature fluctuations. | - Prepare fresh mobile phase and ensure accurate composition. - Increase column equilibration time between injections. - Use a thermostatically controlled column compartment. |
| Low Signal Intensity / Sensitivity | Ion suppression due to matrix effects; Suboptimal MS source parameters; Analyte degradation. | - Improve sample clean-up using solid-phase extraction (SPE). - Dilute the sample extract to reduce matrix concentration[17]. - Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure proper sample storage and handling to prevent degradation. |
| High Background Noise | Contaminated mobile phase or LC-MS system; Carryover from previous injections. | - Use high-purity LC-MS grade solvents and additives. - Flush the system thoroughly. - Incorporate a wash step with a strong solvent in the analytical method between sample injections. |
| Difficulty in Metabolite Identification | Low abundance of metabolites; Lack of fragmentation in MS spectra. | - Use a sensitive high-resolution mass spectrometer (e.g., Q-TOF). - Optimize collision energy in MS/MS experiments to induce fragmentation. - Compare fragmentation patterns with the parent compound (this compound) to identify characteristic neutral losses (e.g., the sugar moiety). |
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the analysis of iridoid glycosides using UPLC-MS/MS, which can be adapted for this compound method development.
Table 1: UPLC-MS/MS Method Performance for Iridoid Glycoside Quantification
| Parameter | Value Range | Reference |
| Linearity (r²) | ≥ 0.99 | [6][9] |
| Limit of Detection (LOD) | 0.19 - 1.90 ng/mL | [6] |
| Limit of Quantification (LOQ) | 0.38 - 3.76 ng/mL | [6] |
| Intra-day Precision (RSD) | < 3.21% | [6] |
| Inter-day Precision (RSD) | < 12.49% | [6] |
| Recovery | 90.95% - 113.59% | [6] |
| Stability (12h, RSD) | < 10.99% | [6] |
Table 2: Comparison of Extraction Methods for Iridoid Glycosides
| Extraction Method | Analyte | Relative Recovery (%) | Reference |
| Hot Water Extraction | Catalpol | 100 | [4][7] |
| Aucubin | 100 | [4][7] | |
| Pressurized Hot Water Extraction | Catalpol | 83 | [4][7] |
| Aucubin | 92 | [4][7] | |
| Maceration with Ethanol | Catalpol | 22 | [4][7] |
| Aucubin | 25 | [4][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Pittosporum venulosum
-
Sample Preparation: Dry the plant material (e.g., leaves) at 40-50°C and grind into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 80% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Pool the supernatants.
-
-
Concentration: Evaporate the solvent from the pooled supernatant under reduced pressure using a rotary evaporator.
-
Sample Clean-up (Optional but Recommended):
-
Dissolve the dried extract in water.
-
Apply the aqueous solution to a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute this compound and other glycosides with methanol.
-
-
Final Preparation: Evaporate the methanol eluate to dryness. Reconstitute the residue in a known volume of the initial mobile phase for UPLC-MS analysis.
Protocol 2: UPLC-Q-TOF-MS Analysis for this compound Metabolite Identification
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient could be: 5-30% B over 10 min, 30-95% B over 2 min, hold at 95% B for 2 min, then return to initial conditions and equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions (Q-TOF):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often more sensitive for iridoid glycosides[11].
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr.
-
Desolvation Temperature: 350 - 450°C.
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects fragmentation data for all ions).
-
Mass Range: m/z 100 - 1000.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., MassLynx, UNIFI).
-
Identify the [M-H]- ion for this compound.
-
Search for potential metabolites by looking for characteristic mass shifts corresponding to deglycosylation followed by glucuronidation.
-
Confirm metabolite structures by analyzing their fragmentation patterns and comparing them to that of the parent this compound molecule.
-
Visualizations
Caption: Workflow for this compound metabolite analysis.
Caption: Troubleshooting logic for LC-MS analysis.
Caption: this compound inhibits the mTORC1 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 3. This compound (ESK246) | LAT3 Inhibitor | TargetMol [targetmol.com]
- 4. This compound | 1609278-97-8 | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UPLC/Q-TOF-MS analysis of iridoid glycosides and metabolites in rat plasma after oral administration of Paederia scandens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UPLC/Q-TOF-MS analysis of iridoid glycosides an metabolites in rat plasma after oral administration of <i>Paederia scandens</i> extracts [cjnmcpu.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE [mdpi.com]
- 12. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uhplcs.com [uhplcs.com]
- 21. support.waters.com [support.waters.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Off-Target Effects of Venuloside A in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Venuloside A (also known as ESK246). The focus is to help identify and mitigate potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
This compound is a monoterpene glycoside that functions as a potent inhibitor of the L-type Amino Acid Transporter 3 (LAT3). By inhibiting LAT3, this compound blocks the cellular uptake of neutral amino acids, particularly leucine.[1][2] This leads to the suppression of the mTORC1 signaling pathway, which is crucial for protein synthesis and cell proliferation.[1]
Q2: I'm observing a cellular phenotype that doesn't seem to be explained by LAT3 inhibition. Could this be an off-target effect of this compound?
It is possible. While this compound shows selectivity for LAT3, like many small molecules, it could have unintended interactions with other cellular proteins.[3] Off-target effects can manifest as unexpected cytotoxicity, changes in signaling pathways unrelated to mTORC1, or other unanticipated cellular responses. It is crucial to perform experiments to validate that the observed phenotype is a direct result of on-target LAT3 inhibition.
Q3: What are some general strategies to determine if my observed effect is on-target or off-target?
Several strategies can help distinguish between on-target and off-target effects:
-
Use a structurally unrelated LAT3 inhibitor: If a different LAT3 inhibitor with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue experiments: Overexpressing LAT3 in your cells might "soak up" this compound, requiring a higher concentration to achieve the same effect. This can help confirm that the effect is mediated through LAT3.
-
Target knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate LAT3 expression should abolish or reduce the effect of this compound if it is on-target.[3]
-
Dose-response correlation: The concentration of this compound required to elicit the phenotype should correlate with its potency for inhibiting LAT3-mediated leucine uptake.
Q4: What are some potential classes of off-targets for a natural product like this compound?
Natural products can have diverse off-target profiles. For iridoid glycosides, potential off-targets could include other transporters, enzymes (such as kinases or hydrolases), or receptors. It's important to consider that some iridoids have been reported to have anti-inflammatory properties, suggesting potential interactions with components of inflammatory signaling pathways.[4][5]
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity at concentrations that should only inhibit LAT3.
-
Possible Cause: Off-target toxicity. This compound might be interacting with another protein essential for cell survival.
-
Troubleshooting Steps:
-
Determine the IC50 for cytotoxicity in your cell line and compare it to the IC50 for leucine uptake inhibition. A significant discrepancy could suggest off-target effects.
-
Perform a cell cycle analysis. This can help determine if the cytotoxicity is due to cell cycle arrest (consistent with mTORC1 inhibition) or another mechanism like apoptosis.
-
Consider a broad kinase screen. Kinase off-targets are a common source of cytotoxicity for small molecules.[6] Commercial services are available for kinase profiling.
-
Activity-based protein profiling (ABPP): This technique can identify unintended enzyme targets in a cellular context.[7]
-
Issue 2: The observed phenotype is inconsistent across different cell lines.
-
Possible Cause: Differential expression of on-target or off-target proteins.
-
Troubleshooting Steps:
-
Quantify LAT3 expression levels in your panel of cell lines (e.g., by qPCR or western blot). The sensitivity to this compound should correlate with LAT3 expression if the effect is on-target.
-
Proteomic profiling of cell lines: If you suspect an off-target effect, comparing the proteomes of sensitive and resistant cell lines might help identify candidate off-target proteins that are differentially expressed.
-
Issue 3: How can I identify the specific off-target protein(s) of this compound?
-
Recommended Approaches:
-
Chemical Proteomics (e.g., Kinobeads): This method uses immobilized broad-spectrum inhibitors to pull down interacting proteins from a cell lysate. By competing with the beads, this compound's binding partners can be identified by mass spectrometry.[8][9]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of proteins upon ligand binding in intact cells or lysates. It can be a powerful tool to confirm target engagement and identify novel binders without modifying the compound.[10][11][12][13] A proteome-wide CETSA can be used for unbiased off-target discovery.[14]
-
Affinity-based Probes: Synthesizing a derivative of this compound with a tag can allow for pull-down experiments to isolate its binding partners.[15]
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound (ESK246).
Table 1: IC50 Values for Leucine Uptake Inhibition
| Target/Cell Line | IC50 (µM) | Notes |
| LAT3 (in Xenopus oocytes) | 146.7 ± 2.4 | [1] |
| LNCaP prostate cancer cells | 8.12 ± 1.2 | High LAT3 expression.[1] |
| PC-3 prostate cancer cells | > 50 | Low LAT3, higher LAT1 expression.[1] |
Table 2: Selectivity Profile for LAT Family Members
| Transporter | Inhibition by 50 µM ESK246 |
| LAT1/4F2hc | Not significant |
| LAT2/4F2hc | Not significant |
| LAT3 | Significant inhibition |
| LAT4 | Not significant |
Data from studies in Xenopus oocytes expressing individual transporters.[1]
Experimental Protocols
Protocol 1: Radiolabeled Leucine Uptake Assay
This protocol is adapted for measuring the inhibition of LAT3-mediated leucine uptake by this compound in adherent cancer cell lines like LNCaP.
Materials:
-
LNCaP cells
-
RPMI 1640 medium with 10% FBS
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
[³H]-L-leucine
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Lysis buffer (e.g., 0.1 M NaOH, 0.1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., a known LAT inhibitor like BCH).
-
Pre-incubation: On the day of the assay, wash the cells twice with pre-warmed assay buffer. Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Uptake Initiation: Add [³H]-L-leucine to each well to a final concentration of ~1 µCi/mL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15 minutes). This time should be within the linear range of uptake.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer to remove extracellular [³H]-L-leucine.
-
Cell Lysis: Add lysis buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts to the protein concentration in each well (optional, can be done in parallel plates). Plot the percentage of inhibition against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of mTORC1 Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of p70S6K, a downstream target of mTORC1.
Materials:
-
LNCaP cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p70S6K (Thr389), anti-total p70S6K, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed LNCaP cells in 6-well plates. Once they reach ~70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated p70S6K signal to the total p70S6K and the loading control.
Visualizations
Caption: On-target effect of this compound on the mTORC1 signaling pathway.
Caption: Workflow for troubleshooting and identifying off-target effects.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Iridoids of Botanical Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. pelagobio.com [pelagobio.com]
- 15. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of Venuloside A Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Venuloside A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation of this compound to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound, also known as ESK246, is an iridoid glycoside that has been identified as a potent inhibitor of the L-type amino acid transporter 3 (LAT3). By inhibiting LAT3, this compound can modulate intracellular amino acid levels, particularly leucine, which in turn affects the mTORC1 signaling pathway. This pathway is crucial for cell growth and proliferation, suggesting potential applications for this compound in cancer therapy, particularly in prostate cancer where LAT3 is often upregulated.
Q2: What are the main challenges in developing oral formulations of this compound?
Like many iridoid glycosides, this compound is presumed to have poor oral bioavailability. This is likely due to a combination of factors including:
-
Low Aqueous Solubility: The chemical structure of many iridoid glycosides suggests limited solubility in water, which is a prerequisite for absorption in the gastrointestinal tract.
-
Poor Membrane Permeability: The glycoside moiety increases the polarity of the molecule, which can hinder its ability to passively diffuse across the lipid-rich intestinal cell membranes.
-
Potential for First-Pass Metabolism: Like other natural compounds, this compound may be subject to metabolism in the gut wall or liver before reaching systemic circulation. For instance, the oral bioavailability of the iridoid glycoside aucubin is low due to pH instability in gastric fluid, low lipophilicity, and first-pass metabolism[1][2][3][4][5].
Q3: What are the most promising strategies to enhance the oral bioavailability of Venulosuloside A?
Based on successful approaches for other poorly soluble herbal compounds and iridoid glycosides, the following formulation strategies are recommended for this compound:
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a molecular level. This can enhance the dissolution rate and apparent solubility of the compound.
-
Lipid-Based Formulations, particularly Solid Lipid Nanoparticles (SLNs): Encapsulating this compound in lipid nanoparticles can improve its absorption through several mechanisms. SLNs can protect the drug from degradation in the GI tract, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound from Solid Dispersion Formulation
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete amorphization | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the absence of crystalline this compound peaks. | The amorphous form of a drug is more soluble and dissolves faster than its crystalline form. |
| Inappropriate carrier selection | Screen different hydrophilic carriers such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), and Hydroxypropyl Methylcellulose (HPMC). | The choice of carrier significantly impacts the dissolution rate. The carrier should be highly water-soluble and form a stable amorphous dispersion with this compound. |
| Unoptimized drug-to-carrier ratio | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:1, 1:5, 1:10) and evaluate their dissolution profiles. | An optimal ratio ensures complete molecular dispersion and prevents drug recrystallization upon dissolution. |
| Suboptimal preparation method | Compare different preparation methods such as solvent evaporation, fusion, and spray drying. | The chosen method should ensure a homogeneous dispersion of the drug in the carrier. The solvent evaporation method is often suitable for thermolabile compounds[6][7][8][9]. |
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
| Potential Cause | Troubleshooting Step | Rationale |
| Drug recrystallization in the GI tract | Incorporate precipitation inhibitors (e.g., HPMC) into the formulation. | Supersaturated solutions formed from amorphous solid dispersions can be unstable, leading to drug precipitation before absorption can occur. |
| Efflux by intestinal transporters | Co-administer with a known P-glycoprotein (P-gp) inhibitor (e.g., verapamil) in preclinical models. | Some natural compounds are substrates for efflux transporters like P-gp, which actively pump the drug out of intestinal cells, reducing absorption. |
| Extensive first-pass metabolism | Investigate the metabolic stability of this compound in liver microsomes or hepatocytes. | If metabolism is a significant barrier, strategies like co-administration with metabolic inhibitors or developing prodrugs may be necessary. |
| Inadequate formulation for lymphatic uptake | For lipid-based formulations, use long-chain triglycerides as the lipid core. | Lymphatic transport can bypass the first-pass metabolism in the liver. Long-chain lipids promote the formation of chylomicrons, which are taken up by the lymphatic system. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:5 w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of ethanol with the aid of sonication to ensure a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Materials: this compound, Glyceryl monostearate (lipid), Soy lecithin (surfactant), Poloxamer 188 (co-surfactant), and Purified water.
-
Procedure:
-
Melt the glyceryl monostearate at a temperature approximately 5-10°C above its melting point.
-
Disperse the accurately weighed this compound in the molten lipid.
-
In a separate beaker, dissolve the soy lecithin and Poloxamer 188 in purified water and heat to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
The SLN dispersion can be used as a liquid formulation or lyophilized for a solid dosage form.
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Formulations:
-
This compound solution in a suitable vehicle (for intravenous administration).
-
This compound suspension (control for oral administration).
-
This compound solid dispersion formulation (test for oral administration).
-
This compound-loaded SLN formulation (test for oral administration).
-
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations to different groups of rats (n=6 per group).
-
Intravenous (IV) group: Administer this compound solution via the tail vein (e.g., 5 mg/kg).
-
Oral groups: Administer the oral formulations by gavage (e.g., 50 mg/kg).
-
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated UPLC-MS/MS method[10][11][12][13][14].
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software.
-
Quantitative Data Summary
As specific quantitative data for this compound formulations are not yet publicly available, the following table provides a template for summarizing and comparing pharmacokinetic data from your experiments. For reference, the oral bioavailability of other iridoid glycosides like geniposide and aucubin has been reported to be low when administered as pure compounds[1][2][15][16][17][18].
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| This compound Solution | 5 | IV | - | - | 100 | |
| This compound Suspension | 50 | Oral | ||||
| This compound Solid Dispersion | 50 | Oral | ||||
| This compound-loaded SLNs | 50 | Oral |
Visualizations
Signaling Pathway
Caption: this compound inhibits the LAT3 transporter, reducing leucine uptake and subsequent mTORC1 activation.
Experimental Workflow
References
- 1. Pharmacokinetic study of an iridoid glucoside: aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of the pharmacology and toxicology of aucubin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrphr.org [iosrphr.org]
- 7. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. ijrar.org [ijrar.org]
- 10. UPLC/Q-TOF-MS analysis of iridoid glycosides and metabolites in rat plasma after oral administration of Paederia scandens extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. UPLC/Q-TOF-MS analysis of iridoid glycosides an metabolites in rat plasma after oral administration of <i>Paederia scandens</i> extracts [cjnmcpu.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative oral bioavailability of geniposide following oral administration of geniposide, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. mdpi.com [mdpi.com]
- 18. Bioavailability and brain-targeting of geniposide in gardenia-borneol co-compound by different administration routes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Venuloside A Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in biological assays involving Venuloside A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as ESK246, is a monoterpene glycoside.[1] Its primary mechanism of action is the inhibition of the L-type amino acid transporter 3 (LAT3).[1] This inhibition reduces the uptake of neutral amino acids, such as leucine, into the cell. Reduced intracellular leucine levels can subsequently suppress the activation of the mTORC1 signaling pathway, which is crucial for protein translation and cell growth.[1][2]
Q2: Which biological assay is commonly used to measure the activity of this compound?
A common method to assess this compound's activity is the [³H]-l-leucine uptake assay in cells expressing LAT3, such as certain prostate cancer cell lines (e.g., LNCaP).[1] This assay directly measures the inhibitory effect of this compound on the transport of radiolabeled leucine into the cells.
Q3: What are the most significant general sources of variability in biological assays?
Biological assays are inherently complex and can be influenced by numerous factors.[3][4] Major sources of variability include the analyst performing the assay, the stability of reagents, cell concentration and viability, and the calibration of instruments.[3][5] Proper training and adherence to standardized protocols are critical for ensuring consistent and reliable results.[3]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values for this compound
High variability in the half-maximal inhibitory concentration (IC50) of this compound can obscure the true potency of the compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Variations in cell number can alter the observed inhibitory activity.[5] Use a cell counter to verify cell density before plating. |
| Variable Cell Health and Passage Number | Use cells within a consistent and low passage number range. Older cell cultures may exhibit altered transporter expression or overall reduced health, leading to inconsistent results. |
| Inconsistent Incubation Times | Strictly adhere to the specified incubation times for cell treatment with this compound and for the uptake of [³H]-l-leucine. |
| Analyst-to-Analyst Variability | Ensure all personnel are thoroughly trained on the standardized protocol.[3] Minor differences in technique can introduce significant variability. |
| Inaccurate Pipetting | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions to ensure accurate volume delivery. |
Issue 2: Low or No Inhibitory Activity of this compound
Observing lower than expected or no inhibition of leucine uptake can be frustrating.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound | Iridoid glycosides can be susceptible to hydrolysis.[6] Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately (e.g., at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles). Consider performing a stability study of the compound under your specific assay conditions.[7] |
| Incorrect pH of Assay Buffer | The pH of the assay buffer can affect the stability and activity of the compound and the function of the cellular transporter.[8] Prepare fresh buffers and verify the pH before each experiment. |
| Low Expression of LAT3 in Cells | Confirm the expression of the LAT3 transporter in the cell line being used. If expression is low or has been lost over passages, consider using a different cell line or re-validating your current stock. |
| Presence of Competing Substances | Ensure the assay medium does not contain high concentrations of other neutral amino acids that could compete with leucine for uptake via LAT3. |
Issue 3: Inconsistent Baseline Leucine Uptake
Variability in the baseline [³H]-l-leucine uptake (in the absence of this compound) can make it difficult to accurately determine the inhibitory effect.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Cell Viability | Perform a cell viability assay (e.g., trypan blue exclusion) before starting the uptake experiment to ensure a healthy and consistent cell population. |
| Inconsistent Serum Concentration | The concentration of serum in the culture medium can affect cell growth and transporter expression.[5] Use a consistent and, if necessary, dialyzed fetal bovine serum (FBS) to reduce the concentration of endogenous amino acids. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (typically 37°C) during the assay.[9] Temperature shifts can impact transporter activity and cell metabolism. |
| Inadequate Washing Steps | Ensure thorough and consistent washing of cells to remove extracellular [³H]-l-leucine before cell lysis and scintillation counting. |
Experimental Protocols
[³H]-l-Leucine Uptake Assay Protocol
This protocol is adapted from methodologies used to characterize inhibitors of LAT transporters.[1]
-
Cell Culture: Culture LNCaP cells (or another suitable cell line expressing LAT3) in RPMI medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cell Treatment:
-
Wash the cells once with pre-warmed HBSS.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for the desired pre-treatment time (e.g., 15 minutes) at 37°C.
-
-
Leucine Uptake:
-
Add [³H]-l-leucine (final concentration ~200 nM) to each well.
-
Incubate for a defined period (e.g., 15 minutes) at 37°C.
-
-
Termination of Uptake:
-
Rapidly wash the cells three times with ice-cold HBSS to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the [³H]-l-leucine uptake assay.
Caption: this compound inhibits LAT3, blocking mTORC1 signaling.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. casss.org [casss.org]
- 4. longdom.org [longdom.org]
- 5. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro studies on stability and phosphatase activity of the anticancer agent LB-100 and its active hydrolysis product endothall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 9. An Examination of Some Factors which Influence the Stability of in Vitro Platelet Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Venuloside A vs. Venuloside B (ESK242) in L-type Amino Acid Transporter (LAT) Inhibition
A Note to Researchers: Initial analysis of the topic "Venuloside A vs. Venuloside B (ESK242) in LAT inhibition" revealed a common point of ambiguity. The acronym "LAT" can refer to either the "Linker for activation of T cells," a crucial signaling protein in the immune system, or the "L-type Amino Acid Transporter" family of proteins, which are vital for cellular nutrient uptake. The available scientific literature robustly demonstrates that this compound (also known as ESK246) and Venuloside B (ESK242) are inhibitors of the L-type Amino Acid Transporter (LAT) family, specifically targeting LAT1 and LAT3, and are investigated for their potential in cancer therapy. This guide will therefore focus on their comparative effects on these amino acid transporters.
Introduction
This compound (ESK246) and Venuloside B (ESK242) are novel monoterpene glycosides isolated from the plant Pittosporum venulosum.[1][2][3] Both compounds have been identified as inhibitors of the L-type amino acid transporter (LAT) family.[1][2][3] These transporters, particularly LAT1 and LAT3, are often overexpressed in various cancers to meet the high demand for essential amino acids like leucine, which are necessary for rapid cell growth and proliferation.[3][4][5] The inhibition of these transporters presents a promising strategy for cancer treatment.[5] This guide provides a detailed comparison of this compound and Venuloside B in their inhibition of LATs, supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The inhibitory effects of this compound and Venuloside B have been quantified in different experimental systems, primarily focusing on their impact on leucine uptake mediated by specific LAT isoforms.
| Compound | Target LAT Isoform(s) | Experimental System | IC50 Value (µM) | Reference |
| This compound (ESK246) | Preferential LAT3 | LNCaP prostate cancer cells | 8.12 ± 1.2 | [1][2] |
| LAT3 | Xenopus laevis oocytes | 146.7 ± 2.4 | [1][2] | |
| Venuloside B (ESK242) | LAT1 and LAT3 | LNCaP prostate cancer cells | 29.6 ± 1.2 | [1][2] |
| LAT3 | Xenopus laevis oocytes | 281.8 ± 1.3 | [1][2] |
Key Findings:
-
This compound (ESK246) is a more potent inhibitor of leucine uptake in LNCaP prostate cancer cells, which predominantly express LAT3, with an IC50 value of 8.12 µM.[1][2]
-
In Xenopus laevis oocytes expressing LAT3, this compound demonstrates a higher affinity for LAT3 (IC50 = 146.7 µM) compared to Venuloside B (IC50 = 281.8 µM).[1][2]
-
The differential activity is also observed in cell viability assays, where Venuloside B, but not this compound, significantly inhibited the viability of PC-3 cells, which may be attributed to its dual inhibition of LAT1 and LAT3.[1][2]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the inhibitory actions of this compound and Venuloside B.
1. High-Throughput Screening for LAT Inhibitors
-
Objective: To identify potential LAT-specific inhibitors from a natural product library.
-
Methodology: A function-based high-throughput screen was established. The assay measured the uptake of a radiolabeled amino acid (e.g., [3H]-L-leucine) in cells expressing LATs. Fractions from the natural product library that demonstrated a significant reduction in leucine uptake (to less than 70% of the control) were selected for further analysis. A known LAT family inhibitor, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), was used as a positive control.[1][2]
2. Leucine Uptake Assay in Xenopus laevis Oocytes
-
Objective: To determine the specific inhibitory effects of the compounds on individual LAT isoforms.
-
Methodology:
-
cRNA for specific human LAT isoforms (LAT1/4F2hc, LAT2/4F2hc, LAT3, LAT4) was injected into Xenopus laevis oocytes.
-
After a period of protein expression, the oocytes were incubated with varying concentrations of this compound or Venuloside B.
-
The uptake of [3H]-L-leucine was then measured in the presence of the compounds.
-
The data was used to calculate the IC50 values for each compound against the specific LAT isoform.[1][2]
-
3. Leucine Uptake and Cell Proliferation Assays in Cancer Cell Lines
-
Objective: To assess the inhibitory effects of the compounds on cancer cells.
-
Methodology:
-
Leucine Uptake: Prostate cancer cell lines (e.g., LNCaP, PC-3) were treated with different concentrations of this compound or Venuloside B. The uptake of [3H]-L-leucine was measured to determine the dose-dependent inhibition and calculate IC50 values.[1][2]
-
Cell Viability/Proliferation: Cancer cells were treated with the compounds, and cell viability was assessed using standard methods such as flow cytometry to detect Annexin-V for apoptosis.[1][2]
-
Signaling Pathway and Experimental Workflow
The inhibition of LATs by this compound and Venuloside B disrupts the uptake of essential amino acids like leucine. This, in turn, affects downstream signaling pathways that are critical for cell growth, most notably the mTORC1 signaling pathway.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of amino acid transporter LAT1 in cancer cells suppresses G0/G1-S transition by downregulating cyclin D1 via p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Type Amino Acid Transporters (LAT) Inhibition May Be a New Therapeutic Option for Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
A Comparative Analysis of Venuloside A and Other LAT Inhibitors, Including BCH
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Venuloside A with the well-known L-type amino acid transporter (LAT) inhibitor, BCH (2-aminobicyclo[2.2.1]heptane-2-carboxylic acid). The following analysis is supported by experimental data on their inhibitory efficacy, selectivity, and impact on downstream cellular processes.
The L-type amino acid transporter 1 (LAT1) has emerged as a significant target in cancer therapy due to its overexpression in various tumor cells and its crucial role in supplying essential amino acids required for rapid cell growth and proliferation.[1][2] Inhibition of LAT1 can disrupt this nutrient supply, leading to suppressed tumor growth. This guide focuses on a comparative analysis of two distinct LAT inhibitors: this compound, a natural monoterpene glycoside, and BCH, a synthetic amino acid analog.
Quantitative Comparison of Inhibitory Activity
Experimental data reveals a significant difference in the potency of this compound and BCH in inhibiting L-type amino acid transporters. This compound demonstrates substantially higher efficacy in specific cancer cell lines.
| Inhibitor | Chemical Class | Target Cell Line | IC50 (µM) for L-leucine uptake | Primary LAT Subtype(s) Inhibited |
| This compound (ESK246) | Monoterpene Glycoside | LNCaP (Prostate Cancer) | 8.12 ± 1.2[3][4] | Preferentially LAT3[2][3][4] |
| Venuloside B (ESK242) | Monoterpene Glycoside | LNCaP (Prostate Cancer) | 29.6 ± 1.2[3][4] | LAT1 and LAT3[2][3][4] |
| BCH | Amino Acid Analog | LNCaP (Prostate Cancer) | 4060 ± 1.1[3][4] | Non-selective (LAT1, LAT2, LAT3, LAT4)[4] |
| BCH | Various Cancer Cell Lines | Human oral epidermoid carcinoma, human osteogenic sarcoma, and rat glioma cells | 73.1 - 78.8[5] | LAT1[5] |
| BCH | T24 Human Bladder Carcinoma | T24 | 131.5[6][7] | LAT1[6][7] |
Mechanism of Action and Downstream Effects
Both this compound and BCH inhibit the uptake of large neutral amino acids, such as leucine, into cancer cells. This depletion of essential amino acids disrupts downstream signaling pathways critical for cell growth and proliferation, most notably the mTORC1 (mechanistic target of rapamycin complex 1) pathway.[1][8] Inhibition of LAT function leads to reduced mTORC1 signaling, which in turn suppresses protein synthesis and cell cycle progression.[3][4]
Experimental evidence in LNCaP prostate cancer cells demonstrates that this compound (ESK246) leads to reduced mTORC1 signaling, decreased expression of cell cycle proteins like CDK1 and UBE2C, and ultimately, inhibition of cell proliferation.[3][4] BCH has also been shown to suppress mTORC1 signaling, leading to cell cycle arrest and apoptosis in various cancer cell lines.[5][6]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LAT Transport Inhibitors from Pittosporum venulosum Identified by NMR Fingerprint Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Validating the Inhibitory Effect of Venuloside A on LAT3: A Comparative Guide
For researchers and drug development professionals investigating novel cancer therapeutics, the L-type amino acid transporter 3 (LAT3) has emerged as a promising target, particularly in prostate cancer.[1][2][3] This guide provides a comparative analysis of Venuloside A (also known as ESK246), a natural product inhibitor of LAT3, against other potential modulators. The data presented here is compiled from published experimental findings to assist in the validation of this compound's inhibitory effects.
Comparative Inhibitory Activity
This compound has been identified as a preferential inhibitor of LAT3-mediated leucine transport.[4][5][6] Its activity has been characterized and compared with other compounds, providing a basis for its validation.
| Compound | Target(s) | IC50 (LAT3) in Xenopus Oocytes | IC50 (Leucine Uptake) in LNCaP Cells | Notes |
| This compound (ESK246) | LAT3 (preferential) | 146.7 ± 2.4 μM [4][5] | 8.12 μM [4][5] | A novel monoterpene glycoside isolated from Pittosporum venulosum.[4][5] |
| ESK242 | LAT1 and LAT3 | 281.8 ± 1.3 μM[4][5] | Not specified | Also a monoterpene glycoside from the same source as this compound.[4][5] |
| BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) | Broad LAT inhibitor | Not specified | Not specified | A well-known leucine analog used to inhibit LAT function.[7] |
Downstream Effects of LAT3 Inhibition
Inhibition of LAT3 by compounds like this compound has been shown to impact critical cellular signaling pathways that regulate cell growth and proliferation, most notably the mTORC1 pathway.[4][6]
| Downstream Effect | Observation with this compound (ESK246) | Observation with other LAT3 inhibition methods |
| mTORC1 Signaling | Reduced | LAT3 knockdown also inhibits mTOR phosphorylation.[2][8] |
| Cell Proliferation | Reduced | LAT3 knockdown inhibits cell proliferation, migration, and invasion.[2][3][8] |
| Cell Cycle | Decreased BrdU incorporation, indicating inhibition of DNA synthesis.[4][5] | LAT3 knockdown leads to cell cycle arrest.[2] |
| Apoptosis | Does not induce apoptosis.[4][5] | Not specified |
Experimental Protocols
The validation of this compound's inhibitory effect on LAT3 involves a series of established experimental procedures.
Amino Acid Uptake Assay in Xenopus laevis Oocytes
This assay directly measures the ability of a compound to inhibit the transport of a radiolabeled substrate (e.g., [3H]-L-leucine) by a specific transporter expressed in oocytes.
Protocol:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the specific LAT transporter (e.g., LAT3). As a control, inject another group of oocytes with water. Incubate for 3-5 days to allow for protein expression.
-
Inhibition Assay:
-
Pre-incubate the oocytes in a buffer solution.
-
Add varying concentrations of the test inhibitor (e.g., this compound).
-
Initiate the uptake by adding a solution containing a fixed concentration of radiolabeled substrate (e.g., [3H]-L-leucine) with or without the inhibitor.
-
After a defined incubation period, stop the uptake by washing the oocytes with ice-cold buffer.
-
-
Measurement: Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Leucine Uptake Assay in Cancer Cell Lines (e.g., LNCaP)
This assay assesses the inhibitory effect of a compound on amino acid uptake in a more physiologically relevant cancer cell model.
Protocol:
-
Cell Culture: Culture prostate cancer cells (e.g., LNCaP) in appropriate media until they reach a suitable confluency.
-
Inhibition Assay:
-
Wash the cells with an appropriate buffer.
-
Pre-incubate the cells with varying concentrations of the inhibitor (e.g., this compound).
-
Add a solution containing radiolabeled L-leucine and the inhibitor.
-
After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
-
Measurement: Lyse the cells and measure the radioactivity in the cell lysate.
-
Data Analysis: Normalize the radioactivity to the protein concentration in each sample and calculate the IC50 value.
Western Blot Analysis for mTORC1 Signaling
This technique is used to determine the effect of LAT3 inhibition on the downstream mTORC1 signaling pathway by measuring the phosphorylation status of key proteins.
Protocol:
-
Cell Treatment: Treat cancer cells with the inhibitor (e.g., this compound) for a specified duration.
-
Protein Extraction: Lyse the cells and extract the total protein.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTORC1 downstream targets (e.g., p-p70S6K, p-4EBP1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the change in phosphorylation levels relative to total protein levels.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: LAT3-mediated leucine uptake and its inhibition by this compound.
Caption: Workflow for validating LAT3 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional analysis of LAT3 in prostate cancer: Its downstream target and relationship with androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of LAT3 in prostate cancer: Its downstream target and relationship with androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L-Type Amino Acid Transporters (LAT) Inhibition May Be a New Therapeutic Option for Metastatic Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Techniques for the Quantification of Venuloside A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques for the quantification of Venuloside A: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for the analysis of monoterpene glycosides and other related natural products, offering a robust framework for researchers selecting a suitable analytical method for their specific needs.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical technique is often dictated by its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound using HPLC-UV and LC-MS/MS, highlighting the strengths and limitations of each method.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 50 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5% | < 3% |
| Specificity | Moderate | High |
| Matrix Effect | Prone to interference | Less prone with specific transitions |
| Cost & Complexity | Lower | Higher |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS techniques are provided below. These protocols are representative of standard practices for the analysis of this compound and similar compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for routine quantification of this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.
a. Sample Preparation:
-
Extraction: Extract 1 gram of the powdered plant material or formulated product with 10 mL of methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
0-20 min: 10-60% A
-
20-25 min: 60-10% A
-
25-30 min: 10% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
c. Method Validation:
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection and quantification.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or when trace-level detection is necessary.
a. Sample Preparation:
-
Extraction: Perform an extraction as described for the HPLC-UV method.
-
Solid-Phase Extraction (SPE): For complex matrices (e.g., plasma, tissue homogenates), a solid-phase extraction step is recommended for sample clean-up and enrichment of the analyte. A C18 SPE cartridge can be used.
-
Filtration: Filter the final eluate through a 0.22 µm syringe filter.
b. Chromatographic Conditions:
-
Instrument: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).
-
0-10 min: 5-95% A
-
10-12 min: 95% A
-
12-15 min: 95-5% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard should be determined by direct infusion. For example, for a related compound, tubuloside B, the transition m/z 665.1 → 160.9 was used[1].
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
d. Method Validation:
The LC-MS/MS method must be rigorously validated for linearity, accuracy, precision, selectivity, matrix effect, and stability.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical techniques.
Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.
Caption: Logical relationship between method development, validation, and cross-validation.
References
Comparative Analysis of the Anti-Proliferative Effects of Venuloside A Across Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-proliferative effects of Venuloside A, also known as ESK246, across different cancer cell lines based on available experimental data. While research on this compound is currently focused on prostate cancer, this document summarizes the existing findings and provides a framework for understanding its potential as an anti-cancer agent.
Executive Summary
This compound, a novel monoterpene glycoside isolated from Pittosporum venulosum, has demonstrated potent anti-proliferative activity in specific cancer cell lines.[1][2][3][4] Current research indicates that its primary mechanism of action involves the inhibition of the L-type amino acid transporter 3 (LAT3), leading to a reduction in leucine uptake and subsequent suppression of the mTORC1 signaling pathway.[1][2][4] This targeted action results in the inhibition of cell proliferation rather than the induction of apoptosis. At present, detailed anti-proliferative data for this compound is primarily available for prostate cancer cell lines.
Data Presentation: Anti-Proliferative Effects of this compound
The following table summarizes the key quantitative data regarding the anti-proliferative effects of this compound on various cancer cell lines. It is important to note that the available data is currently limited to prostate cancer.
| Cancer Type | Cell Line | IC50 Value (µM) | Effect on Cell Viability | Reference |
| Prostate Cancer | LNCaP | 8.12 ± 1.2 | Significant Inhibition | [2][4] |
| Prostate Cancer | PC-3 | Not Significantly Inhibited | No substantial inhibition of leucine uptake at similar concentrations to LNCaP. | [2] |
Note: The differential effect between LNCaP and PC-3 cells is attributed to the dominant leucine transporter expressed. LNCaP cells predominantly express LAT3, the primary target of this compound, while PC-3 cells rely more on LAT1.[2]
Experimental Protocols
Cell Viability Assay (MTT Assay)
The anti-proliferative effects of this compound were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a detailed protocol based on the methodologies reported in the cited literature.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow for Assessing Anti-Proliferative Effects
Caption: Workflow for determining the anti-proliferative effects of this compound.
Signaling Pathway of this compound in Prostate Cancer Cells
Caption: Mechanism of action of this compound in LAT3-expressing prostate cancer cells.
Discussion and Future Directions
The available data strongly suggest that this compound is a promising anti-proliferative agent, particularly for cancers that are dependent on the LAT3 transporter for their supply of essential amino acids like leucine. Its specific mechanism of action, targeting a key nutrient transporter upregulated in some cancers, presents a potential therapeutic window.[1][2][4]
However, the full spectrum of this compound's anti-cancer activity remains to be elucidated. Future research should prioritize screening its effects against a broader panel of cancer cell lines, including those from breast, lung, and colon cancers, to identify other susceptible cancer types. Investigating the expression levels of LAT3 in these diverse cancer cell lines would be crucial for correlating its anti-proliferative efficacy with its known target. Furthermore, exploring potential synergistic effects with other chemotherapeutic agents could open new avenues for combination therapies. While current evidence points to an anti-proliferative rather than an apoptotic effect, further studies are warranted to confirm this across different cancer contexts. The anti-proliferative activities of other monoterpene glycosides against a variety of cancer cell lines, including liver, gastric, breast, and lung cancer, suggest that this class of compounds holds significant therapeutic potential.[5][6][7][8] Additionally, extracts from the Pittosporum genus have shown cytotoxic and antioxidant activities, further supporting the investigation of its constituents as anti-cancer agents.
References
- 1. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paeoniflorin: a monoterpene glycoside from plants of Paeoniaceae family with diverse anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer activity of monoterpenes: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent Analysis of Venuloside A (ESK246) and its Impact on mTORC1 Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Venuloside A, also known as ESK246, and its inhibitory effect on the mTORC1 signaling pathway. The information presented here is based on available experimental data, offering a resource for researchers investigating novel mTORC1 pathway modulators. While direct independent replication studies for this compound are not extensively documented in publicly available literature, this guide contextualizes its mechanism and performance against other well-established mTORC1 inhibitors.
Introduction to this compound (ESK246)
This compound (ESK246) is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1][2][3][4] Its primary mechanism of action is the inhibition of the L-type amino acid transporter 3 (LAT3).[1][2][3][4] LAT3 is responsible for the cellular uptake of essential amino acids, including leucine. Leucine is a critical activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and metabolism. By inhibiting LAT3, this compound effectively reduces intracellular leucine levels, leading to a downstream suppression of mTORC1 activity.[1][3]
Comparative Analysis of mTORC1 Inhibitors
The following table summarizes the key characteristics of this compound (ESK246) in comparison to other known mTORC1 inhibitors. This allows for an objective assessment of their respective mechanisms and potencies.
| Compound | Mechanism of Action | Target(s) | Potency (IC50) | Cellular Effects |
| This compound (ESK246) | Indirect mTORC1 inhibition via LAT3 blockade | LAT3 | 8.12 µM (for leucine uptake in LNCaP cells)[1][2][3][4] | Reduced p70S6K phosphorylation, inhibition of cell proliferation[1][3] |
| Rapamycin | Allosteric inhibition of mTORC1 | mTORC1 | Low nanomolar range | Inhibition of p70S6K and 4E-BP1 phosphorylation, cell cycle arrest |
| Everolimus | Allosteric inhibition of mTORC1 (rapamycin analog) | mTORC1 | Low nanomolar range | Inhibition of p70S6K and 4E-BP1 phosphorylation, anti-proliferative effects |
| NVP-BEZ235 | ATP-competitive dual inhibitor | PI3K and mTOR (mTORC1/mTORC2) | Low nanomolar range (e.g., ~20.7 nM for mTOR)[] | Inhibition of p70S6K, 4E-BP1, and Akt phosphorylation, induction of apoptosis |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the general workflow for assessing mTORC1 signaling, the following diagrams are provided.
Experimental Protocols
Western Blot Analysis of p70S6K Phosphorylation
This protocol provides a standard method for assessing the phosphorylation status of p70S6K, a downstream target of mTORC1, as a measure of the pathway's activity.
1. Cell Lysis and Protein Quantification:
-
Culture cells to the desired confluency and treat with this compound (ESK246) or other inhibitors for the specified time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated p70S6K (e.g., anti-phospho-p70S6K Thr389) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total p70S6K or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities to determine the relative levels of phosphorylated p70S6K.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Molecular Targets of Venuloside A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Venuloside A (also known as ESK246) and its molecular targets, supported by experimental data. This compound is a novel monoterpene glycoside identified from the plant Pittosporum venulosum.[1][2][3] Experimental evidence has confirmed its role as a potent and selective inhibitor of the L-type Amino Acid Transporter 3 (LAT3), a protein implicated in cancer cell growth and metabolism.[1][2][4][5]
Primary Molecular Target: L-type Amino Acid Transporter 3 (LAT3)
This compound preferentially inhibits the L-type Amino Acid Transporter 3 (LAT3 or SLC43A1).[1][2] LATs are responsible for the sodium-independent transport of large neutral amino acids, such as leucine, across the cell membrane.[1][2] Leucine is not only a crucial component for protein synthesis but also a key activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] In many cancers, including prostate cancer, LAT family members are upregulated to meet the high metabolic demands of rapidly dividing cells.[1]
By selectively inhibiting LAT3, this compound blocks leucine uptake, leading to the suppression of mTORC1 signaling and a subsequent reduction in cancer cell proliferation.[1][2]
Signaling Pathway of this compound Action
The diagram below illustrates the mechanism of action for this compound. It inhibits LAT3, preventing leucine from entering the cell. The resulting intracellular leucine deficit leads to the deactivation of the mTORC1 pathway, which in turn inhibits protein synthesis and cell cycle progression.
Caption: Mechanism of this compound (ESK246) targeting the LAT3-mTORC1 pathway.
Comparative Analysis of LAT Inhibitors
This compound's efficacy has been quantified and compared against other known LAT inhibitors, including its isomer ESK242 (Venuloside B) and the broad-spectrum LAT inhibitor BCH. The data clearly demonstrates this compound's superior potency for inhibiting leucine uptake in the LNCaP prostate cancer cell line.[1][2]
Table 1: Comparative Efficacy of LAT Inhibitors on Leucine Uptake in LNCaP Cells
| Compound | Target(s) | IC₅₀ (µM) | Selectivity |
|---|---|---|---|
| This compound (ESK246) | LAT3 (preferential) | 8.12 ± 1.2 [1][2] | High |
| Venuloside B (ESK242) | LAT1 and LAT3 | 29.6 ± 1.2[1][2] | Moderate |
| BCH | Pan-LAT (LAT1, 2, 3, 4) | 4060 ± 1.1[1][2] | Non-selective |
| JPH203 | LAT1 (selective) | Not specified in LNCaP | High (for LAT1)[1][6] |
Data sourced from studies on LNCaP prostate cancer cells.[1][2]
Experimental Protocols for Target Validation
The primary method used to identify and characterize the inhibitory activity of this compound on its molecular target is the radiolabeled leucine uptake assay.
Protocol: [³H]-L-Leucine Uptake Assay in Cell Culture
This protocol outlines the procedure for measuring the inhibition of L-type amino acid transporter activity in a cancer cell line, such as LNCaP, upon treatment with an inhibitor.
1. Cell Preparation:
- Culture LNCaP cells to 80-90% confluency in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
- Seed cells into 24-well plates at a density of ~2 x 10⁵ cells per well and allow them to adhere overnight.
2. Assay Procedure:
- Wash: Gently wash the cells twice with a pre-warmed sodium-free uptake buffer (e.g., Hank's Balanced Salt Solution modified with choline chloride).
- Pre-incubation: Add uptake buffer containing the desired concentrations of the test inhibitor (e.g., this compound, ESK242, BCH) or vehicle control (e.g., DMSO) to each well. Incubate for 10-15 minutes at 37°C.
- Initiate Uptake: Add the uptake solution, which consists of the uptake buffer, the test inhibitor at the same concentration, and [³H]-L-leucine (final concentration ~1 µCi/mL).
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow for amino acid uptake.
- Terminate Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold uptake buffer.
3. Measurement:
- Cell Lysis: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Scintillation Counting: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well (determined by a BCA or Bradford assay). Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram visualizes the key steps in the [³H]-L-Leucine uptake assay used for validating LAT3 inhibition.
Caption: Workflow for the [³H]-L-leucine uptake assay to measure LAT inhibition.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TargetMol [targetmol.com]
- 6. Proteomics and phosphoproteomics reveal key regulators associated with cytostatic effect of amino acid transporter LAT1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Venuloside A and its Natural Analog in Targeting the LAT3-mTORC1 Axis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Venuloside A (also known as ESK246) and its naturally occurring analog, ESK242. Both compounds, isolated from Pittosporum venulosum, have demonstrated inhibitory activity against L-type amino acid transporters (LATs), with downstream effects on the mTORC1 signaling pathway. This document summarizes their structure-activity relationships based on available data, presents detailed experimental protocols for key biological assays, and visualizes the relevant signaling pathway and experimental workflows.
Structure-Activity Relationship and Comparative Efficacy
This compound (ESK246) and its isomer ESK242 (Venuloside B) are monoterpenoid glycosides that share the same molecular formula (C₂₃H₃₆O₇) but differ in the structure of an esterifying acyl group on the fucopyranoside moiety. This subtle structural difference leads to a notable variation in their biological activity, specifically in their potency and selectivity as inhibitors of L-type amino acid transporters (LATs).
The key structural difference lies in the C-3' acyl group of the sugar moiety. This compound possesses a senecioyl group, while ESK242 has an angeloyl group.[1][2] This seemingly minor change impacts the molecule's interaction with the LAT transporters.
Key Observations:
-
Potency: this compound is a more potent inhibitor of LAT3 than ESK242. In LNCaP prostate cancer cells, this compound exhibits an IC₅₀ of 8.12 µM for the inhibition of leucine uptake, whereas ESK242 has an IC₅₀ of 29.6 µM.[1][2] A similar trend is observed in Xenopus oocytes expressing LAT3, where this compound has a lower IC₅₀ (146.7 µM) compared to ESK242 (281.8 µM).[1]
-
Selectivity: this compound demonstrates preferential inhibition of LAT3. In contrast, ESK242 is a dual inhibitor, targeting both LAT1 and LAT3.[1][3]
This comparison suggests that the senecioyl group in this compound contributes to a more favorable interaction with the LAT3 transporter, leading to higher potency and selectivity.
Quantitative Data Summary
The following tables summarize the inhibitory activities of this compound and ESK242 against LAT transporters.
Table 1: Inhibitory Concentration (IC₅₀) of this compound and ESK242 on Leucine Uptake in LNCaP Cells [1][2]
| Compound | Trivial Name | Target | Cell Line | IC₅₀ (µM) |
| ESK246 | This compound | LAT3 | LNCaP | 8.12 ± 1.2 |
| ESK242 | Venuloside B | LAT1/LAT3 | LNCaP | 29.6 ± 1.2 |
Table 2: Inhibitory Concentration (IC₅₀) of this compound and ESK242 on LAT3-mediated Leucine Transport in Xenopus Oocytes [1]
| Compound | Trivial Name | Target | Expression System | IC₅₀ (µM) |
| ESK246 | This compound | LAT3 | Xenopus Oocytes | 146.7 ± 2.4 |
| ESK242 | Venuloside B | LAT3 | Xenopus Oocytes | 281.8 ± 1.3 |
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the presented data are provided below.
LAT-mediated [³H]-L-leucine Uptake Assay in Xenopus laevis Oocytes
This protocol describes the functional expression of LATs in Xenopus oocytes and the subsequent measurement of radiolabeled leucine uptake to assess the inhibitory activity of test compounds.
Materials:
-
Stage V-VI Xenopus laevis oocytes
-
cRNA for LAT1, LAT3, and 4F2hc
-
Nuclease-free water
-
Barth's Saline (MBS)
-
[³H]-L-leucine
-
Test compounds (this compound, ESK242)
-
Scintillation fluid and counter
Procedure:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and manually separated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired LAT transporters (e.g., LAT1/4F2hc or LAT3). Oocytes injected with water serve as a negative control. Injected oocytes are incubated to allow for protein expression.
-
Uptake Assay:
-
Oocytes are washed and pre-incubated in MBS.
-
The uptake reaction is initiated by adding MBS containing [³H]-L-leucine and the desired concentration of the test compound (this compound or ESK242) or vehicle control.
-
After a defined incubation period, the uptake is terminated by washing the oocytes with ice-cold MBS.
-
Individual oocytes are lysed, and the incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The radioactivity counts are normalized to the control group, and IC₅₀ values are calculated from concentration-response curves.
Leucine Uptake Assay in LNCaP Cells
This protocol details the measurement of leucine uptake in a human prostate cancer cell line to evaluate the potency of LAT inhibitors in a cellular context.
Materials:
-
LNCaP cells
-
Cell culture medium and supplements
-
[³H]-L-leucine
-
Test compounds (this compound, ESK242)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: LNCaP cells are maintained in appropriate cell culture flasks and passaged regularly. For the assay, cells are seeded into multi-well plates and allowed to adhere.
-
Compound Treatment: The cell culture medium is replaced with a buffer containing various concentrations of the test compounds (this compound or ESK242).
-
Leucine Uptake: [³H]-L-leucine is added to each well to initiate the uptake.
-
Assay Termination: After a specified time, the uptake is stopped by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the lysate is transferred to scintillation vials with scintillation fluid. The amount of incorporated [³H]-L-leucine is quantified using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated cells), and IC₅₀ values are determined by non-linear regression analysis.
Visualizations
The following diagrams illustrate the key biological pathway and a generalized experimental workflow.
Caption: LAT3-mTORC1 Signaling Pathway.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Venuloside A's Anti-Cancer Potential Against Established Cytotoxic Agents
For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of Venuloside A, a novel natural compound, against established anti-cancer agents. The following sections detail its mechanism of action, comparative potency, and the experimental protocols used for its evaluation, offering a comprehensive resource for the cancer research community.
Introduction to this compound
This compound, also known as ESK246, is a monoterpene glycoside isolated from the plant Pittosporum venulosum.[1] Recent studies have identified it as a potent inhibitor of the L-type amino acid transporter 3 (LAT3).[1][2] This transporter is often upregulated in cancer cells to meet the high demand for essential amino acids, such as leucine, which are crucial for protein synthesis and cell growth.[2][3] By inhibiting LAT3, this compound disrupts the uptake of leucine, leading to the suppression of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][2] This targeted mechanism of action makes this compound a promising candidate for further investigation as an anti-cancer therapeutic.
Comparative Potency in Prostate Cancer Cells
The primary research on this compound has focused on its activity in the LNCaP human prostate cancer cell line. While a direct cytotoxic IC50 value (the concentration required to kill 50% of cells) from a cell viability assay for this compound in LNCaP cells is not available in the reviewed literature, its potent inhibitory effect on leucine uptake, a key process for cancer cell survival, has been quantified.
The IC50 value for this compound's inhibition of leucine uptake in LNCaP cells is 8.12 µM .[1][2] This indicates a high level of specific activity against its molecular target. For a comprehensive comparison, the following table presents the cytotoxic IC50 values of well-established anti-cancer agents in the same LNCaP cell line. It is important to note that these values represent direct cytotoxicity, a different measure from the inhibition of a specific cellular process.
| Compound | Target/Mechanism of Action | Cell Line | IC50 (µM) | Assay Type |
| This compound (ESK246) | LAT3 Inhibition (Leucine Uptake) | LNCaP | 8.12 | [³H]-l-leucine uptake assay |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | LNCaP | 0.169 - 0.25 | RTCA / Viability Assay |
| Cisplatin | DNA cross-linking | LNCaP | 31.52 | MTT Assay |
| Paclitaxel | Microtubule stabilization | LNCaP | ~0.005 (5 nM) | Viability Assay |
| Etoposide | Topoisomerase II inhibition | LNCaP | Reported activity, but specific IC50 varies | Viability Assays |
Note: IC50 values for standard chemotherapeutics can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-proliferative effects by targeting the LAT3 transporter, which in turn modulates the mTORC1 signaling pathway. The diagram below illustrates this proposed mechanism.
Caption: this compound inhibits the LAT3-mediated uptake of leucine, leading to reduced mTORC1 activation and subsequent suppression of cancer cell proliferation.
Experimental Protocols
The determination of a compound's anti-cancer potency relies on standardized in vitro assays. Below are the detailed methodologies for two common assays used to evaluate cell viability and cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, plate and treat cells with the test compound in a 96-well plate.
-
Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates multiple times with water to remove residual TCA and culture medium.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove any unbound SRB dye.
-
Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the total cellular protein mass. The IC50 value is determined from the dose-response curve of cell survival versus compound concentration.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vitro cytotoxicity assay to determine the IC50 value of a test compound.
Caption: A generalized workflow for determining the IC50 value of a compound using a cell-based assay.
Logical Framework for Compound Screening
The discovery and validation of new anti-cancer agents like this compound follow a structured screening process. This logical flow ensures a systematic evaluation from initial identification to preclinical assessment.
Caption: A logical progression from a compound library to clinical trials in the drug discovery process.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent due to its novel mechanism of action targeting the LAT3 amino acid transporter. Its potent inhibition of leucine uptake in LNCaP prostate cancer cells suggests that it could be an effective anti-proliferative agent, particularly in cancers that are dependent on this pathway.
While a direct comparison of cytotoxic IC50 values with standard chemotherapeutics is pending further research, the available data on its mechanism-specific potency is highly encouraging. Future studies should focus on:
-
Determining the cytotoxic IC50 values of this compound in a panel of cancer cell lines, including LNCaP, to allow for a direct comparison with established drugs.
-
Evaluating the in vivo efficacy and safety profile of this compound in animal models of prostate cancer.
-
Investigating potential synergistic effects when combined with existing anti-cancer therapies.
This guide provides a foundational overview for researchers interested in the therapeutic potential of this compound and serves as a basis for continued investigation into this promising natural compound.
References
- 1. Monoterpene Glycoside ESK246 from Pittosporum Targets LAT3 Amino Acid Transport and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monoterpene glycoside ESK246 from Pittosporum targets LAT3 amino acid transport and prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Venuloside A: Bridging the Gap Between In Vitro Promise and In Vivo Potential in Prostate Cancer Therapy
A deep dive into the in vitro efficacy and mechanistic profile of Venuloside A, a selective LAT3 inhibitor, reveals a promising therapeutic candidate for prostate cancer. While direct in vivo data remains forthcoming, this guide provides a comparative analysis of its established in vitro performance and the anticipated in vivo outcomes based on its mechanism of action.
For researchers and drug development professionals vested in the discovery of novel oncology therapeutics, the journey from a compound's initial characterization to its clinical application is both arduous and exciting. This compound, a monoterpene glycoside also identified as ESK246, has emerged as a molecule of significant interest due to its potent and selective inhibition of the L-type amino acid transporter 3 (LAT3). With LAT3's established role in fueling the growth of prostate cancer cells, this compound presents a targeted approach to disrupt this crucial nutrient supply line. This guide offers a comprehensive overview of the existing in vitro data for this compound and provides a forward-looking perspective on its potential in vivo efficacy, a critical consideration for its future development.
In Vitro Efficacy: A Clear Mechanism of Action
The anti-cancer potential of this compound has been substantiated through a series of in vitro studies, primarily in prostate cancer cell lines. These investigations have not only quantified its inhibitory effects but also elucidated its precise mechanism of action.
Quantitative Analysis of In Vitro Activity
The inhibitory potency of this compound has been determined through leucine uptake assays, a direct measure of its effect on LAT3 function.
| Compound | Cell Line / System | Assay Type | Measured Endpoint | Resulting Value |
| This compound (ESK246) | LNCaP (Human Prostate Cancer) | Leucine Uptake Inhibition | IC50 | 8.12 µM[1][2] |
| This compound (ESK246) | Xenopus laevis oocytes expressing LAT3 | Leucine Uptake Inhibition | IC50 | 146.7 µM[1] |
These findings highlight the potent inhibitory effect of this compound on leucine transport in a human prostate cancer cell line at a low micromolar concentration.
The LAT3-mTORC1 Signaling Axis: The Target of this compound
In vitro experiments have confirmed that this compound's anti-proliferative effects stem from its selective inhibition of the LAT3 transporter.[1][2] By blocking LAT3, this compound curtails the influx of essential amino acids, particularly leucine, into prostate cancer cells. This nutrient deprivation directly impacts the mTORC1 signaling pathway, a master regulator of cell growth and proliferation, leading to a reduction in cancer cell viability.
Caption: this compound selectively inhibits the LAT3 transporter, preventing leucine uptake and subsequent mTORC1 activation, thereby halting cancer cell proliferation.
Detailed Experimental Protocols: The Foundation of In Vitro Findings
The reliability of the in vitro data for this compound is underpinned by well-defined experimental methodologies.
Protocol for In Vitro Leucine Uptake Assay in LNCaP Cells
-
Cell Maintenance: LNCaP human prostate cancer cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere containing 5% CO2.
-
Assay Setup: Cells are seeded into 24-well plates and allowed to reach 80-90% confluency.
-
Compound Treatment: Prior to the assay, cells are washed with a sodium-free buffer. Subsequently, they are incubated with various concentrations of this compound in the same buffer for a predetermined period.
-
Measurement of Leucine Uptake: Radiolabeled [3H]-L-leucine is introduced into each well, and the cells are incubated for a defined time to allow for uptake.
-
Data Acquisition and Analysis: The uptake process is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is quantified using a scintillation counter. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Caption: A stepwise workflow of the in vitro [3H]-L-leucine uptake assay used to determine the IC50 of this compound.
The Path to In Vivo Validation: A Predictive Outlook
Currently, there is a notable absence of published studies detailing the in vivo efficacy of this compound in preclinical models of prostate cancer. This data gap prevents the establishment of a direct in vitro-in vivo correlation (IVIVC), a critical tool in drug development for predicting human pharmacokinetics and pharmacodynamics from in vitro data.
However, the robust in vitro profile of this compound provides a strong foundation for predicting its potential in vivo activity. The inhibition of LAT3 as a therapeutic strategy has shown promise in in vivo settings through genetic knockdown studies, which have demonstrated tumor growth inhibition in prostate cancer xenograft models. It is therefore plausible that a potent and selective small molecule inhibitor like this compound could replicate these effects.
Concluding Remarks and Future Perspectives
This compound stands as a compelling therapeutic candidate for prostate cancer, backed by solid in vitro evidence of its potent and selective inhibition of LAT3 and the downstream mTORC1 signaling pathway. While the absence of in vivo data currently limits a direct correlation of its efficacy, the mechanistic understanding of its action, coupled with the validation of LAT3 as a viable in vivo target, paints a promising picture for its future development.
The immediate and crucial next step for the advancement of this compound is the initiation of well-designed in vivo studies in relevant prostate cancer models. These studies will be instrumental in evaluating its anti-tumor efficacy, pharmacokinetic profile, and safety. The resulting data will not only be pivotal for establishing a much-needed IVIVC but will also pave the way for the potential clinical translation of this compound as a novel, targeted therapy for patients with prostate cancer. The scientific community eagerly awaits these developments, which could mark a significant advancement in the fight against this prevalent malignancy.
References
Safety Operating Guide
Proper Disposal of Venuloside A: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Venuloside A, a potent LAT3 inhibitor used in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Essential Safety Precautions
Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from splashes.[6]
-
A laboratory coat to protect skin and clothing.[6]
-
Nitrile gloves to prevent skin contact.[6]
-
Closed-toe shoes to protect feet from spills.[6]
All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood.[6]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste involves a systematic approach of segregation, containment, and labeling.
Waste Segregation
Proper segregation of waste is the first and most critical step to ensure safe and compliant disposal.[1][7][8]
-
Solid Waste:
-
Place any solid this compound waste, such as contaminated personal protective equipment (gloves, weighing paper), into a designated, clearly labeled hazardous waste container.
-
This container should be separate from general laboratory trash.
-
-
Liquid Waste:
-
Organic Solvents: If this compound is dissolved in an organic solvent (e.g., ethanol, acetone, xylene), collect the waste in a designated "Organic Liquid" waste container.[6] It is best practice to keep halogenated and non-halogenated solvent wastes separate.[1]
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a separate, designated hazardous waste container. Do not dispose of aqueous solutions containing this compound down the drain.[3][5][6] The pH of aqueous waste should be between 5.0 and 12.5 before being considered for any form of disposal.[3]
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound should be placed in a designated sharps container for biohazardous waste.[7]
-
Container Management
Properly managing waste containers is essential to prevent leaks, spills, and accidental exposure.
-
Container Type: Use only appropriate containers for the storage of chemical waste, with plastic being the preferred material.[2] Acids should never be stored in steel containers.[3]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name "this compound" and any solvents present.[2][4][7]
-
Closure: Keep waste containers securely closed at all times, except when adding waste.[1][2][3][5]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][3] This area should be at or near the point of waste generation.[2]
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of properly to remove any residual chemical.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).[1][4][5]
-
Collect Rinsate: The first rinsate should be collected and disposed of as hazardous chemical waste.[4] Subsequent rinses of aqueous solutions can typically be disposed of down the drain.[4]
-
Deface Label: Completely remove or deface the original label on the container.[5]
-
Final Disposal: After triple rinsing and defacing the label, the container can be disposed of in the appropriate glass or plastic recycling bin.[7]
Quantitative Data for Waste Management
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [2] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) | [2] |
| Acceptable pH for Aqueous Drain Disposal | 5.0 - 12.5 | [3] |
| Residue Limit for "Empty" Container | No more than 2.5 cm (1 in.) of residue | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Final Disposal
Once the waste is properly segregated, containerized, and labeled, contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste management company for pickup and final disposal.[2] Never dispose of hazardous chemical waste by evaporation in a fume hood or down the drain.[3][5]
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. vumc.org [vumc.org]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. essex.ac.uk [essex.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
